6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEMPCSUWXUOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Br)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural similarity to purines, the imidazo[4,5-c]pyridine scaffold is a key pharmacophore in the development of novel therapeutics.[1] This document collates available data on the molecular structure, spectral characteristics, and predicted physicochemical properties of this compound. In the absence of extensive experimental data in publicly accessible literature, this guide also presents established methodologies for the determination of key physical properties and offers insights into expected characteristics based on the analysis of analogous structures. Furthermore, a detailed discussion on the safe handling and storage of this and similar halogenated heterocyclic compounds is provided.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine nucleus is a privileged scaffold in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This mimicry allows compounds incorporating this framework to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides medicinal chemists with powerful tools to modulate the compound's electronic properties, metabolic stability, and receptor-binding affinity. This compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications in oncology, virology, and inflammatory diseases.
Molecular Structure and Core Properties
The fundamental physical properties of a compound are intrinsically linked to its molecular structure. Herein, we detail the established and predicted structural and core physicochemical parameters of this compound.
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the heterocyclic ring system follows standard IUPAC nomenclature.
Figure 1: Molecular Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | PubChemLite[2] |
| Molecular Weight | 232.47 g/mol | BLD Pharm[3] |
| Monoisotopic Mass | 230.91989 Da | PubChemLite[2] |
| Appearance | Predicted to be a solid at room temperature. | Inferred from similar compounds |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Inferred from similar compounds |
| Predicted XlogP | 2.4 | PubChemLite[2] |
Note on Data: The lack of experimentally determined melting and boiling points is common for novel research chemicals. These properties are typically determined and reported as part of more extensive synthetic and medicinal chemistry studies.
Spectral Properties
Spectroscopic analysis is fundamental to the confirmation of a compound's identity and purity. While specific spectra for this compound are proprietary to chemical suppliers, this section outlines the expected spectral characteristics and provides a general protocol for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[4,5-c]pyridine core. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to the halogens and nitrogen atoms will exhibit characteristic chemical shifts. A detailed analysis of ¹³C NMR spectra of similar imidazo[4,5-c]pyridines has been used to confirm tautomeric forms.[4]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine. Predicted collision cross-section values for various adducts have been calculated.[2]
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of characteristic functional groups. Key expected absorptions include N-H stretching frequencies for the imidazole ring and C=N and C=C stretching vibrations within the aromatic system.
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with this compound, the following are standard experimental protocols for determining key physical properties.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The onset temperature of the melting endotherm is recorded as the melting point. The shape and sharpness of the peak can provide an indication of the sample's purity.
Figure 2: Workflow for Melting Point Determination by DSC.
Determination of Solubility
Causality: Understanding the solubility of a compound is critical for its application in biological assays and for formulation development. Solubility is typically assessed in a range of solvents relevant to its intended use.
Protocol (Shake-Flask Method):
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).
-
Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following precautions are recommended based on the safety profiles of similar halogenated heterocyclic compounds.
Hazard Identification
-
Acute Toxicity: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation.
-
Environmental Hazards: The environmental impact of this compound has not been fully evaluated. As a precaution, it should be handled in a manner that prevents its release into the environment.
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Figure 3: Key Pillars of Safe Handling for Halogenated Heterocycles.
Conclusion
This compound is a valuable building block in the synthesis of novel compounds with significant therapeutic potential. While a complete, experimentally verified dataset of its physical properties is not yet in the public domain, this guide provides the most current and relevant information available through a combination of supplier data, computational predictions, and expert analysis of analogous compounds. The provided experimental protocols offer a clear pathway for researchers to determine the key physical properties of this and other novel chemical entities. Adherence to the outlined safety and handling procedures is paramount to ensure the well-being of laboratory personnel and to minimize environmental impact. As research into the applications of this and related compounds continues, a more comprehensive understanding of their physical and chemical properties will undoubtedly emerge.
References
-
Mishra, A., et al. (2019). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 24(15), 2789. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Barraclough, P., Lindon, J. C., Nobbs, M. S., & Williams, J. M. (1989). 13 C NMR studies of tautomerism in imidazo[4,5‐c]pyridines. Magnetic Resonance in Chemistry, 27(10), 992–994. [Link]
Sources
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine chemical structure and IUPAC name
An In-depth Technical Guide to 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Keystone Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical properties, logical synthetic pathways, and its critical role as a versatile building block in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
Compound Profile and Physicochemical Characteristics
The strategic placement of chloro and bromo substituents on the imidazo[4,5-c]pyridine core imparts unique reactivity and metabolic stability, making it an invaluable intermediate in medicinal chemistry. The fused heterocyclic system itself is a bioisostere of purine, allowing it to interact with a wide range of biological targets.[1]
Chemical Structure and IUPAC Nomenclature
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₆H₃BrClN₃[2]
-
Canonical SMILES: C1=C2C(=C(N=C1Br)Cl)N=CN2[2]
-
InChI Key: BKEMPCSUWXUOMM-UHFFFAOYSA-N[2]
Figure 1: Chemical Structure of this compound
Caption: High-level synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established methodologies for analogous structures. Researchers should perform their own optimization.
Step 1: Synthesis of 2-chloro-6-amino-3-nitropyridine
-
To a solution of 2,6-dichloro-3-nitropyridine in ethanol, add aqueous ammonia in a sealed pressure vessel.
-
Heat the reaction mixture at 100-120°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the mono-aminated product.
Step 2: Synthesis of 2-chloro-3,6-diaminopyridine
-
Dissolve the product from Step 1 in a mixture of ethanol and acetic acid.
-
Add iron powder portion-wise while stirring vigorously. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, heat the mixture to reflux (around 80°C) for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the diaminopyridine intermediate.
Step 3: Synthesis of 4-chloro-1H-imidazo[4,5-c]pyridine
-
To a solution of the diaminopyridine from Step 2 in triethyl orthoformate, add a catalytic amount of a Lewis acid, such as ytterbium(III) triflate. [1]2. Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction and evaporate the excess triethyl orthoformate under vacuum.
-
The crude product can be purified by crystallization or column chromatography to yield the fused imidazole ring system.
Step 4: Synthesis of this compound
-
The final bromination step can be achieved using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent. [3]2. Dissolve the product from Step 3 in a solvent such as dichloromethane or sulfuric acid.
-
Add DBDMH portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and purify by chromatography to obtain the final title compound.
Application in Drug Discovery: A Scaffold for PARP Inhibitors
The this compound scaffold is a privileged structure for developing inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to synthetic lethality and targeted cell death.
Derivatives of this scaffold have been successfully designed and synthesized as potent PARP-1 inhibitors. [4]The 4-chloro position serves as a handle for nucleophilic substitution to introduce various side chains that can interact with the enzyme's active site, while the 6-bromo position can be used for further modifications via cross-coupling reactions to enhance potency and selectivity.
Signaling Pathway: PARP-1 in DNA Repair
The diagram below illustrates the central role of PARP-1 in the Base Excision Repair (BER) pathway. Inhibition of this process by molecules derived from our title compound is a validated anti-cancer strategy.
Caption: Role of PARP-1 in DNA repair and its inhibition.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is mandatory. This provides a self-validating system for the experimental protocol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show characteristic signals for the aromatic protons on the pyridine and imidazole rings. The exact chemical shifts will depend on the solvent used (typically DMSO-d₆ or CDCl₃), but one would expect distinct singlets or doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons at the C2, C5, and C7 positions (if not substituted). The NH proton of the imidazole will likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the six unique carbon atoms in the heterocyclic core. The carbons attached to the electronegative halogen and nitrogen atoms will be shifted downfield.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample (>95%) should show a single major peak under various detection wavelengths (e.g., 254 nm).
Conclusion
This compound is more than just a chemical entity; it is a strategically designed scaffold that offers medicinal chemists a reliable and versatile starting point for the synthesis of novel therapeutics. Its unique electronic properties and multiple points for chemical modification have established it as a valuable intermediate in the pursuit of targeted therapies, particularly in oncology. The synthetic routes are logical and scalable, and the compound's identity is readily verifiable through standard analytical methods, making it an ideal candidate for inclusion in academic and industrial drug discovery pipelines.
References
- PubChemLite. This compound.
- BLD Pharm. This compound.
- ChemUniverse. This compound.
- Justia Patents. Bromination of pyridine derivatives.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
- Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. PubMed.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 3. patents.justia.com [patents.justia.com]
- 4. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Key Building Block for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, plausible synthetic routes, reactivity, and potential applications, serving as a critical resource for its utilization in medicinal chemistry.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, primarily due to its structural analogy to purines. This bioisosteric relationship allows molecules incorporating this framework to interact with biological targets that recognize purine-based structures, such as kinases and other ATP-binding proteins.[1] Consequently, derivatives of imidazo[4,5-c]pyridine have been explored for a wide range of therapeutic applications, including as anticancer agents, antivirals, and anti-inflammatory drugs.[2][3] The subject of this guide, this compound, is a strategically functionalized derivative, offering multiple reaction sites for the synthesis of diverse compound libraries. The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective and sequential chemical modifications, making it a versatile building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1638767-93-7 | |
| Molecular Formula | C₆H₃BrClN₃ | |
| Molecular Weight | 232.47 g/mol | |
| Monoisotopic Mass | 230.91989 Da | |
| Predicted XlogP | 2.4 | |
| Appearance | White to off-white solid (typical) | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF | - |
Synthesis of this compound
A potential synthetic pathway is outlined below:
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, predicts the likely behavior of the title compound based on its structural attributes, and provides detailed, field-proven experimental protocols for accurate solubility assessment. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for downstream applications, from screening assays to formulation development.
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science. For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its utility. In drug discovery, poor solubility can severely hamper assay performance, lead to inaccurate biological data, and create significant hurdles in formulation, ultimately affecting bioavailability.[1][2] Therefore, a rigorous and early assessment of solubility in a range of relevant organic solvents is an indispensable step in the research and development pipeline.
This guide will deconstruct the process of solubility determination for this compound, offering both theoretical grounding and actionable experimental workflows.
Physicochemical Profile of this compound
To approach the question of solubility systematically, we must first understand the intrinsic properties of the molecule itself. These characteristics provide clues to its likely behavior in various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [3][4] |
| Molecular Weight | 232.47 g/mol | [3] |
| Structure | Imidazopyridine core with bromo and chloro substituents | [4] |
| Predicted XlogP | 2.4 | [4] |
| Hydrogen Bond Donors | 1 (imidazo N-H) | [4] |
| Hydrogen Bond Acceptors | 3 (pyridine N, imidazole N) | [4] |
Expert Analysis & Solubility Prediction:
The structure of this compound offers several insights into its potential solubility:
-
Heterocyclic Core: The imidazo[4,5-c]pyridine core is a polar structure containing nitrogen atoms capable of hydrogen bonding. This suggests potential solubility in polar solvents.
-
Halogenation: The presence of both bromine and chlorine atoms increases the molecular weight and introduces lipophilic character, which may enhance solubility in non-polar or moderately polar organic solvents.
-
XlogP Value: The predicted XlogP of 2.4 indicates a moderate degree of lipophilicity.[4] This value suggests that the compound will likely exhibit limited solubility in highly polar aqueous media and favor solubility in organic solvents.
-
Hydrogen Bonding: With one hydrogen bond donor and multiple acceptors, the molecule can interact with both protic (e.g., alcohols) and aprotic (e.g., DMSO, DMF) polar solvents.
Logical Deduction: Based on this profile, we can hypothesize that this compound will exhibit poor solubility in non-polar aliphatic solvents like hexane but will likely be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and potentially in lower alcohols like methanol and ethanol. The interplay between the polar heterocyclic system and the lipophilic halogen substituents makes a broad solvent screen essential.
Principles of Solubility Determination: Kinetic vs. Thermodynamic
Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery.[1]
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution. It is typically determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[1][5] This high-throughput method is valuable for early-stage discovery to flag compounds that might precipitate in biological assays.[1]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and dissolved states are in equilibrium.[5][6] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This value is critical for pre-formulation and understanding the compound's intrinsic physicochemical limits.
For the purpose of this guide, we will focus on determining the thermodynamic solubility in various organic solvents, as this provides the most fundamental and transferable data for chemical and pharmaceutical development.
Experimental Workflow for Determining Thermodynamic Solubility
The following section details a robust, step-by-step protocol for measuring the solubility of this compound. This workflow is designed to ensure accuracy and reproducibility.
Caption: Thermodynamic Solubility Determination Workflow.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected panel of organic solvents at 25°C.
Materials:
-
This compound (purity > 97%)[7]
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL)
-
Magnetic stir bars or orbital shaker
-
Centrifuge with appropriate vial adapters
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
-
Volumetric flasks and pipettes
Solvent Selection Rationale: A diverse set of solvents should be chosen to probe the compound's behavior across a range of polarities and hydrogen bonding capabilities. The following list represents a logical starting point, progressing from non-polar to polar.
Table 2: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Polarity Index | Dielectric Constant (20°C) | Rationale |
| Non-Polar | Hexane, Toluene | 0.1, 2.4 | 1.88, 2.38 | Establishes baseline solubility in lipophilic environments. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2.8, 4.0 | 4.33, 7.58 | Probes solubility in moderately polar, aprotic media. |
| Halogenated | Dichloromethane (DCM) | 3.1 | 8.93 | Common solvent for organic synthesis. |
| Esters | Ethyl Acetate | 4.4 | 6.02 | A moderately polar solvent with H-bond accepting capability. |
| Ketones | Acetone | 5.1 | 20.7 | A polar aprotic solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3 | 32.7, 24.55, 19.92 | Probes solubility in polar protic solvents. |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | 5.8, 6.4, 7.2 | 37.5, 36.71, 46.68 | High potential for solubility due to polarity and H-bond accepting ability. |
| Solvent property data sourced from multiple chemical references.[8][9][10][11][12] |
Procedure:
-
Preparation of Vials: For each solvent to be tested, accurately weigh approximately 5-10 mg of this compound into a glass vial. Record the exact mass. It is critical to add enough solid to ensure that undissolved material remains at equilibrium, confirming saturation.[13]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker or use a magnetic stir plate. Agitate the slurries at a constant temperature (typically 25°C) for 24 to 48 hours. The time required to reach equilibrium should be confirmed, but 24 hours is often sufficient for many compounds.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, one of two methods is recommended:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). This is often preferred as it minimizes potential compound loss due to filter adsorption.[5]
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. This method must be used with caution, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[5]
-
-
Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical standard curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A standard curve must be prepared using known concentrations of this compound to allow for accurate quantification.
-
Calculation: The solubility is calculated using the following formula:
-
Solubility (mg/mL) = (Concentration from standard curve in mg/mL) × (Dilution Factor)
-
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format for easy comparison.
Table 3: Example Solubility Data Table for this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |
| Hexane | 0.1 | < 0.1 | < 0.43 | Practically Insoluble |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | |
| DMSO | 7.2 | [Experimental Value] | [Calculated Value] | Freely Soluble |
Causality and Trustworthiness in Experimental Design
-
Why use excess solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that equilibrium with a saturated solution has been achieved.[13] This is a core principle of the thermodynamic shake-flask method.
-
Why equilibrate for 24-48 hours? Dissolution is a kinetic process. Shorter incubation times may only yield kinetic solubility values. A prolonged period ensures the system reaches a true thermodynamic equilibrium.[6]
-
Why is temperature control important? Solubility is temperature-dependent. Conducting experiments at a standardized temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) is essential for data consistency and comparability.[13]
-
Why is a validated analytical method crucial? The final solubility value is only as accurate as the method used for quantification. A validated HPLC or LC-MS method with a proper standard curve ensures that the measured concentration is reliable and reproducible.[13]
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for determining the organic solvent solubility of this compound. By combining an understanding of the compound's physicochemical properties with a meticulous experimental protocol, researchers can generate the high-quality, reliable data necessary to advance their projects. The predicted moderate lipophilicity and hydrogen bonding capacity suggest that this compound will likely be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in lower alcohols and limited solubility in non-polar hydrocarbons. The execution of the detailed workflow herein will validate these predictions and provide the quantitative data essential for informed decision-making in any research or drug development program.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]
-
COMMON SOLVENT PROPERTIES. University of Rochester. [Link]
-
Dielectric Constants of Common Solvents. Scribd. [Link]
-
This compound. PubChemLite. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. arctomsci.com [arctomsci.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 11. Solvent Physical Properties [people.chem.umass.edu]
- 12. scribd.com [scribd.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Spectral Analysis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
This technical guide provides a detailed analysis of the expected spectral characteristics of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogs to predict its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists engaged in the synthesis, identification, and characterization of novel imidazopyridine derivatives.
Introduction to this compound
This compound belongs to the imidazopyridine family, a class of nitrogen-containing heterocyclic compounds that are isomers of purines. This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The presence of two distinct halogen atoms, bromine and chlorine, on the pyridine ring, offers unique opportunities for further synthetic modifications, making this a valuable scaffold in drug discovery.
Accurate characterization of this molecule is paramount for confirming its identity and purity. The following sections provide an in-depth, predictive analysis of its spectral data.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted NMR spectra are based on the analysis of substituent effects on the chemical shifts of the aromatic protons and carbons.
Experimental Protocol Considerations
For the acquisition of ¹H and ¹³C NMR spectra, a 400 MHz or higher field spectrometer is recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of heterocyclic compounds and to allow for the observation of exchangeable N-H protons. Tetramethylsilane (TMS) should be used as an internal standard.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton of the imidazole ring.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 | ~ 8.2 - 8.5 |
| H-7 | ~ 7.8 - 8.1 |
| N-H | ~ 12.0 - 13.5 (broad) |
-
H-2 Proton: This proton is on the imidazole ring and is expected to appear at a downfield chemical shift due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
H-7 Proton: This proton is on the pyridine ring. Its chemical shift will be influenced by the adjacent chloro and bromo substituents.
-
N-H Proton: The imidazole N-H proton is acidic and will likely appear as a broad signal at a very downfield chemical shift. Its position can be concentration-dependent and it will be exchangeable with D₂O.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 140 - 145 |
| C-4 | ~ 148 - 152 |
| C-6 | ~ 115 - 120 |
| C-7 | ~ 125 - 130 |
| C-7a | ~ 145 - 150 |
| C-3a | ~ 130 - 135 |
The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, Br) and the overall aromatic system. The carbons directly attached to the halogens (C-4 and C-6) will show significant shifts.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The analysis is based on the vibrations of bonds within the molecule.
Experimental Protocol Considerations
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 (broad) |
| C-H Aromatic Stretch | 3000 - 3100 |
| C=N Stretch | 1620 - 1650 |
| C=C Aromatic Stretch | 1550 - 1600 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 500 - 600 |
-
N-H Stretch: A broad absorption band is expected in the high-frequency region, characteristic of the N-H bond in the imidazole ring.
-
Aromatic C-H Stretch: A weaker absorption is anticipated just above 3000 cm⁻¹.
-
C=N and C=C Stretches: These absorptions in the fingerprint region are characteristic of the imidazopyridine core.
-
C-Halogen Stretches: The carbon-chlorine and carbon-bromine stretching vibrations are expected in the lower frequency region of the spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol Considerations
Electron Ionization (EI) is a suitable method for this molecule. A high-resolution mass spectrometer (HRMS) would be beneficial for confirming the elemental composition of the molecular ion and its fragments.
Molecular Ion and Isotopic Pattern
The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
| Predicted Mass Spectrometry Data | |
| Species | Predicted m/z |
| [M]⁺ (C₆H₃⁷⁹Br³⁵ClN₃) | 230.9 |
| [M+2]⁺ | 232.9 |
| [M+4]⁺ | 234.9 |
PubChem provides predicted m/z values for various adducts, such as [M+H]⁺ at 231.92717 and [M+Na]⁺ at 253.90911.[1]
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through the loss of small molecules and radicals.
Caption: Predicted Fragmentation Pathway of this compound.
-
Loss of HCN: A common fragmentation pathway for imidazole-containing compounds is the loss of hydrogen cyanide (HCN) from the imidazole ring.
-
Loss of Halogen Radicals: The sequential loss of chlorine and bromine radicals is also a probable fragmentation route.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented data and interpretations are based on fundamental principles of spectroscopy and analysis of closely related structures. Researchers synthesizing this compound can use this guide as a reference for confirming its structure and purity. It is strongly recommended that experimental data be acquired to validate these predictions.
References
Sources
An In-Depth Technical Guide to the Biological Activity of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biological activities associated with derivatives of the 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine core. While this specific scaffold is an emerging area of research, this document synthesizes current knowledge from structurally related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine analogs to provide a predictive framework for its therapeutic potential, focusing primarily on its promising applications in oncology as kinase inhibitors.
Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The imidazo[4,5-c]pyridine ring system is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly enzymes that bind purine-based substrates, such as protein kinases.[1][2] This bioisosteric relationship has made the imidazopyridine core a "privileged structure" for the design of novel therapeutics.
The specific focus of this guide, the This compound core, is a promising starting point for the development of targeted therapies. The presence of two distinct halogen atoms at key positions on the pyridine ring offers versatile handles for synthetic modification, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity. The bromo and chloro substituents can be strategically employed in various cross-coupling reactions to introduce a diverse array of functional groups, thereby enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its biological potential. While a specific protocol for this exact molecule is not extensively documented, a plausible synthetic approach can be extrapolated from established methods for related imidazopyridines.
Proposed Synthesis of the this compound Core
A common and effective method for the synthesis of the imidazo[4,5-c]pyridine ring system involves the cyclization of a substituted 3,4-diaminopyridine with a one-carbon synthon, such as formic acid or an orthoformate.[3]
Experimental Protocol: Synthesis of Imidazo[4,5-c]pyridines from Diaminopyridines
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted 3,4-diaminopyridine (e.g., 5-bromo-6-chloro-3,4-diaminopyridine - a hypothetical starting material)
-
Triethyl orthoformate
-
Ytterbium triflate (catalyst)[3]
-
Ethanol
-
Acetic acid
-
Iron powder (for nitro reduction if starting from a nitropyridine)[3]
Procedure:
-
Reduction of a Nitropyridine (if applicable): If starting from a 3-nitro-4-aminopyridine precursor, dissolve the compound in ethanol. Add acetic acid followed by iron powder in portions. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure.
-
Cyclization to form the Imidazole Ring: To a solution of the 3,4-diaminopyridine in a suitable solvent, add triethyl orthoformate. Add a catalytic amount of Ytterbium triflate.[3] Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1H-imidazo[4,5-c]pyridine.
Derivatization of the Core Scaffold
The 6-bromo and 4-chloro substituents on the pyridine ring are ideal for derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the introduction of a wide variety of aryl, heteroaryl, and amino groups, which is crucial for exploring the structure-activity relationship (SAR).[4][5]
-
Suzuki-Miyaura Coupling: This reaction can be used to form carbon-carbon bonds by coupling the halogenated pyridine core with various boronic acids or esters. This is a versatile method for introducing substituted phenyl rings, heteroaromatics, and other carbon-based functionalities.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the halogenated positions. This is particularly useful for incorporating groups that can form key hydrogen bonds with the target protein.
The N1 position of the imidazole ring can also be readily alkylated or arylated to further expand the chemical diversity of the derivatives.
Biological Activity: A Focus on Kinase Inhibition and Anticancer Effects
Derivatives of the imidazopyridine scaffold have demonstrated a broad spectrum of biological activities, with a significant number of studies highlighting their potential as anticancer agents, often through the mechanism of kinase inhibition.[2][6]
Kinase Inhibitory Activity
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural similarity of the imidazo[4,5-c]pyridine core to ATP, the natural substrate of kinases, makes it an excellent starting point for the design of potent and selective kinase inhibitors.
Src family kinases are non-receptor tyrosine kinases that are often overactive in various cancers and are involved in promoting cell proliferation, survival, migration, and invasion.[7] Several imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, such as c-Src and Fyn.[8]
Aurora kinases are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many tumors and is associated with genomic instability. Imidazo[4,5-b]pyridine derivatives have been extensively studied as Aurora kinase inhibitors.[9]
Table 1: Kinase Inhibitory Activity of Selected Imidazopyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one derivative 1s | Src | Sub-micromolar | [8] |
| Imidazo[4,5-c]pyridin-2-one derivative 1s | Fyn | Sub-micromolar | [8] |
| Related Imidazopyridine 4 | CDK2 | 0.004-0.046 | [3] |
| Related Imidazopyridine 5 | Aurora B | 0.004-0.046 | [3] |
| BTK Inhibitor 6b | BTK | 1.14 | [10] |
| BTK Inhibitor 6b | c-Src | Significant Inhibition | [10] |
Anticancer Activity
The kinase inhibitory activity of imidazo[4,5-c]pyridine derivatives often translates into potent anticancer effects in cellular assays. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Imidazo[4,5-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11b | A-549 (Lung) | 12.26 | [11] |
| Compound 11d | MCF-7 (Breast) | 13.37 | [11] |
| Imidazopyridine 8 | MCF-7 (Breast) | 0.082 | [3] |
| Tetracyclic derivative 6 | HCT116 (Colon) | 0.3 - 0.9 | [12] |
| Tetracyclic derivative 7 | HCT116 (Colon) | 0.3 - 0.9 | [12] |
| Tetracyclic derivative 9 | HCT116 (Colon) | 0.3 - 0.9 | [12] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer effects of imidazo[4,5-c]pyridine derivatives are primarily attributed to their ability to modulate critical cellular signaling pathways.
Inhibition of Src Kinase Signaling
Inhibition of Src family kinases by these compounds can block downstream signaling cascades that are crucial for tumor progression, such as the Ras-ERK and PI3K-Akt pathways.[7] This leads to a reduction in cell proliferation and survival.
Caption: Inhibition of Aurora A kinase by imidazo[4,5-c]pyridine derivatives.
Essential Experimental Protocols
The following protocols provide a foundation for the synthesis and biological evaluation of this compound derivatives.
Experimental Workflow
Caption: General experimental workflow for the development of imidazo[4,5-c]pyridine derivatives.
Protocol for MTT Cell Viability Assay
[13][14] Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a multi-well plate, add the test compound, the kinase, and the kinase substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Luminescence Generation: Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Protocol for Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic versatility afforded by the halogen substituents allows for extensive structure-activity relationship studies to optimize potency and selectivity. Based on the biological activities of related imidazopyridine derivatives, it is anticipated that compounds derived from this core will exhibit significant inhibitory effects on key oncogenic kinases such as Src and Aurora kinases, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of derivatives of the this compound core. High-throughput screening against a panel of kinases and cancer cell lines will be instrumental in identifying lead compounds for further optimization. Detailed mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways affected by these novel compounds, ultimately paving the way for their potential development as next-generation targeted cancer therapies.
References
-
Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?[Link]
-
PubMed. (n.d.). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. [Link]
-
National Institutes of Health. (n.d.). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]
-
ResearchGate. (n.d.). Intracellular downstream signaling pathways of Src kinase followed by...[Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
American Association for Cancer Research. (n.d.). Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. [Link]
-
National Institutes of Health. (n.d.). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. [Link]
-
American Association for Cancer Research. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?[Link]
-
National Institutes of Health. (n.d.). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [Link]
-
National Institutes of Health. (n.d.). Aurora-A down-regulates IkappaBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival. [Link]
-
PubMed. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. [Link]
-
National Institutes of Health. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
-
ResearchGate. (2025). (PDF) A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. [Link]
-
PubMed. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
PubMed. (2010). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. [Link]
-
National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]
-
ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]
-
National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]
-
ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-t[7][9][13]hiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aurora-A down-regulates IkappaBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Heterocycle for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine core, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This bioisosteric relationship allows imidazo[4,5-c]pyridine derivatives to interact with a wide array of biological macromolecules, including enzymes and receptors, making them a versatile scaffold for the development of novel therapeutics.[1][2][3][4] This guide provides a comprehensive overview of the key therapeutic targets of imidazo[4,5-c]pyridines, delving into their mechanism of action, and presenting experimental protocols for their investigation.
Part 1: The Therapeutic Landscape of Imidazo[4,5-c]pyridines
The unique structural and electronic properties of the imidazo[4,5-c]pyridine nucleus have been exploited to design molecules with a broad spectrum of pharmacological activities. These compounds have shown promise in several therapeutic areas, primarily in oncology, virology, and immunology.
Oncology: Targeting the Engines of Cancer Proliferation
The purine-like structure of imidazo[4,5-c]pyridines makes them ideal candidates for targeting ATP-binding sites in various enzymes crucial for cancer cell survival and proliferation.
A multitude of kinases are aberrantly activated in cancer, driving uncontrolled cell growth, angiogenesis, and metastasis. Imidazo[4,5-c]pyridines have emerged as potent inhibitors of several key oncogenic kinases.
-
Aurora A Kinase (AURKA): Overexpression of AURKA is linked to carcinogenesis, making it a prime target for cancer therapy. Imidazo[4,5-b]pyridine derivatives, structurally similar to the [4,5-c] isomers, have been extensively studied as AURKA inhibitors.[1]
-
DNA-Dependent Protein Kinase (DNA-PK): As a key player in the non-homologous end-joining pathway for repairing DNA double-strand breaks, DNA-PK is an excellent target for developing radiosensitizers. A novel class of imidazo[4,5-c]pyridin-2-one derivatives has been identified as potent and selective DNA-PK inhibitors, demonstrating the potential to enhance the efficacy of radiation therapy.[5]
-
Src Family Kinases (SFKs): Deregulated SFK signaling is pivotal in the development of glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[6] Novel imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as effective SFK inhibitors, showing promising anti-proliferative activity against GBM cell lines.[6][7]
-
Bruton's Tyrosine Kinase (BTK): BTK is a validated therapeutic target for B-cell malignancies and autoimmune disorders. While covalent inhibitors have shown clinical success, noncovalent, reversible inhibitors are being explored to improve safety profiles. Imidazo[4,5-b]pyridine derivatives have been developed as noncovalent BTK inhibitors.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of imidazo[4,5-c]pyridine compounds against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (imidazo[4,5-c]pyridine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase assay buffer, the recombinant kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. Imidazo[4,5-c]pyridines have been investigated as PARP inhibitors, demonstrating the ability to sensitize tumor cells to chemotherapy.[1] A notable compound exhibited an IC50 value of 8.6 nM and showed a significant increase in growth inhibition when combined with temozolomide in human tumor cell lines.[1]
Table 1: Inhibitory Activities of Selected Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target | IC50 | Reference |
| Imidazo[4,5-c]pyridine | PARP | 8.6 nM | [1] |
| Imidazo[4,5-c]pyridin-2-one | DNA-PK | nM range | [5] |
| Imidazo[4,5-c]pyridin-2-one | Src/Fyn | Submicromolar | [6][7] |
Virology: Combating Viral Infections
The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides makes them attractive candidates for antiviral drug development, particularly as inhibitors of viral polymerases.
A novel class of 2,5-disubstituted imidazo[4,5-c]pyridines has been identified as inhibitors of the Hepatitis C virus.[9] These compounds have shown selective activity against HCV in subgenomic replicon systems.[9] The mechanism of action is believed to involve the inhibition of the viral RNA-dependent RNA polymerase.[1]
Derivatives of imidazo[4,5-c]pyridine have also demonstrated activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for HCV studies.[1][9]
Diagram 1: General Workflow for Antiviral Drug Discovery
Caption: A simplified workflow for the discovery and development of antiviral agents.
Inflammation and Immunology: Modulating the Immune Response
Imidazo[4,5-c]pyridines have also demonstrated immunomodulatory and anti-inflammatory properties.
Certain imidazo[4,5-c]pyridines, also referred to as 3-deazapurines, and their nucleoside analogs have been shown to inhibit lymphocyte-mediated cytolysis in vitro.[10] 3-Deazaadenosine and its 2'-deoxy congener were identified as potent inhibitors.[10] These compounds also exhibited in vivo anti-inflammatory activity in a rat pleurisy model.[10]
In an innovative approach, imidazo[4,5-c]quinoline agonists, which are structurally related to imidazo[4,5-c]pyridines, have been developed as potent Toll-like receptor 7 (TLR7) agonists.[11] When conjugated to antibodies to form antibody-drug conjugates (ADCs), these molecules can selectively deliver the immune-stimulating agent to tumor tissues, activating an anti-tumor immune response.[11]
Diagram 2: Simplified TLR7 Signaling Pathway
Caption: A simplified representation of the TLR7 signaling cascade initiated by an imidazo[4,5-c]quinoline agonist.
Part 2: Future Directions and Conclusion
The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility, stemming from its purine-like structure, allows for the targeting of a diverse range of biological molecules. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the substituents on the imidazo[4,5-c]pyridine core to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.
-
Exploring New Targets: Employing high-throughput screening and computational methods to identify novel biological targets for this privileged scaffold.
-
Combination Therapies: Investigating the synergistic effects of imidazo[4,5-c]pyridine-based drugs with existing therapies to overcome drug resistance and enhance therapeutic efficacy.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(10), 1693. [Link]
-
Temple, C., Jr, Kussner, C. L., & Montgomery, J. A. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(9), 1135–1140. [Link]
-
Montgomery, J. A., Clayton, S. D., & Shortnacy, A. T. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 29(1), 138–143. [Link]
-
Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1947. [Link]
-
Zhang, X., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1947. [Link]
-
Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 134-145. [Link]
-
Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]
-
Temple, C., Jr, Kussner, C. L., & Montgomery, J. A. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(9), 1135–1140. [Link]
-
Temple, C., Jr, Kussner, C. L., & Montgomery, J. A. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
-
Lee, J., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 132, 130497. [Link]
-
Wang, G., et al. (2017). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1274-1279. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
- De Clercq, E., & Holý, A. (2004). Imidazo[4,5-c]pyridine compounds and methods of antiviral treatment.
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link]
-
Perin, N., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7208. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Future Virology. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules. [Link]
-
Ackerman, S. E., et al. (2022). Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Molecular Pharmaceutics, 19(10), 3699-3711. [Link]
-
New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. (2019). RSC Advances. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). DARU Journal of Pharmaceutical Sciences. [Link]
-
Uličný, J., & Krchňák, V. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(12), 659-664. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1239-1253. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogues of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily owing to its structural resemblance to endogenous purines. This guide provides a comprehensive technical overview for researchers engaged in the design and synthesis of novel therapeutics based on this core. We will explore the strategic importance of this scaffold, delve into synthetic methodologies for its creation and functionalization, and analyze the structure-activity relationships (SAR) that drive the design of its analogues. Particular emphasis is placed on the differential reactivity of the halogen substituents, which allows for selective modification and the exploration of diverse chemical space. This document serves as a practical resource, offering detailed protocols, mechanistic insights, and a framework for the rational design of next-generation drug candidates.
Introduction: The Strategic Value of the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine ring system, an isomer of imidazo[4,5-b]pyridine, is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. This structural mimicry allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1] The introduction of halogen atoms at the 6- and 4-positions of the imidazo[4,5-c]pyridine core provides medicinal chemists with critical tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The bromine atom at the 6-position and the chlorine atom at the 4-position offer distinct opportunities for chemical modification. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[2][3] The chlorine atom at the 4-position, being on a pyridine ring, is activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of amine, ether, and thioether functionalities.[4] This orthogonal reactivity is a key feature of the this compound scaffold, permitting a systematic and diverse exploration of the surrounding chemical space.
Synthesis of the this compound Core
Proposed Synthetic Pathway
Sources
- 1. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Detailed Guide for Medicinal Chemistry and Drug Development
This comprehensive guide details the synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry, starting from a diaminopyridine precursor. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for each transformation.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery due to its structural resemblance to purines. This similarity allows molecules containing this core to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization. The chloro and bromo substituents provide orthogonal handles for various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of lead compounds.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound from a diaminopyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The chosen strategy involves the initial construction of the brominated imidazo[4,5-c]pyridine core, followed by the introduction of the chloro substituent. This approach leverages the directing effects of the substituents on the pyridine ring and the reactivity of the intermediate species.
Application Note & Protocol: Strategic Synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system due to its structural similarity to endogenous purines, making it a cornerstone for the development of novel therapeutics.[1] This structural motif is integral to compounds targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in pathogenic life cycles.[1][2] This document provides a detailed overview of a robust and logical synthetic strategy for preparing the key intermediate, 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. The narrative emphasizes the chemical principles behind each transformation, critical safety considerations, and appropriate analytical validation, providing a comprehensive guide for researchers in medicinal chemistry and process development.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
Imidazo[4,5-c]pyridines, also known as 3-deazapurines, are heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their value stems from their ability to act as bioisosteres of purines, allowing them to interact with biological targets that recognize adenine or guanine. This has led to their investigation in a multitude of therapeutic areas:
-
Oncology: Derivatives have been developed as inhibitors of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and Aurora kinases.[2]
-
Infectious Diseases: The scaffold is featured in novel agents developed to combat tuberculosis by targeting essential enzymes within Mycobacterium tuberculosis.[3]
-
Immunology: Recent work has explored imidazopyridines as small-molecule antagonists of the PD-1/PD-L1 immune checkpoint pathway.[4]
The target molecule, this compound, is a versatile building block. The distinct electronic nature and reactivity of the chloro and bromo substituents allow for selective, sequential functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it an ideal starting point for constructing diverse chemical libraries for drug discovery campaigns.
Overview of Synthetic Strategy
The synthesis of the target compound is a multi-step process that hinges on the sequential construction and functionalization of the heterocyclic core. The chosen strategy involves building the imidazo[4,5-c]pyridine system from a substituted pyridine precursor, followed by a key chlorination step. This approach is logical, scalable, and relies on well-established chemical transformations.
Caption: Figure 1. High-level workflow for the synthesis.
Detailed Methodological Analysis
This section details the chemical logic and general procedures for the synthesis. Note: These descriptions are for informational purposes for trained chemists. All reactions must be performed with appropriate personal protective equipment (PPE) in a certified fume hood.
Step 1: Nitration of 2-Amino-5-bromopyridine
-
Objective: To introduce a nitro group ortho to the amino group, setting the stage for the formation of the required diamine precursor.
-
Causality: The amino group is a strong ortho-, para-director. Nitration of 2-amino-5-bromopyridine under standard conditions (sulfuric and nitric acid) selectively installs a nitro group at the C3 position. The strong acidic medium protonates the pyridine nitrogen, deactivating the ring, but the powerful activating effect of the amino group overcomes this to direct the nitration.
-
General Procedure: The 2-amino-5-bromopyridine starting material is slowly added to a cooled, stirred mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is highly exothermic and requires careful temperature control. Upon completion, the reaction is quenched by pouring it onto ice, causing the nitrated product, 2-amino-5-bromo-3-nitropyridine, to precipitate. The solid is then isolated by filtration.
Step 2: Reduction to 5-Bromo-pyridine-2,3-diamine
-
Objective: To reduce the newly introduced nitro group to an amine, yielding the key diamino-pyridine intermediate required for cyclization.
-
Causality: Several methods are effective for this transformation. A common and reliable laboratory-scale method is the use of a metal in acidic medium, such as iron powder in acetic acid.[1] The iron acts as the reducing agent. Alternatively, for cleaner workups and scalability, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is preferred.
-
General Procedure (Catalytic Hydrogenation): The 2-amino-5-bromo-3-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of Pd/C is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a Parr shaker). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the diamine.
Step 3: Imidazole Ring Formation (Cyclization)
-
Objective: To construct the fused imidazole ring by reacting the diamine with a one-carbon source.
-
Causality: The condensation of a 1,2-diamine with a carboxylic acid or its derivative is a classic method for imidazole synthesis.[2] Using triethyl orthoformate in the presence of an acid catalyst (like p-toluenesulfonic acid) is a highly effective method. The reaction proceeds via formation of an intermediate which then undergoes intramolecular cyclization and elimination of ethanol to form the aromatic imidazole ring, yielding 6-bromo-1H-imidazo[4,5-c]pyridin-4(5H)-one (via its keto-enol tautomer).
-
General Procedure: The 5-bromo-pyridine-2,3-diamine is heated with an excess of triethyl orthoformate and a catalytic amount of acid. The reaction is typically driven to completion by the removal of ethanol byproduct via distillation. After cooling, the product often precipitates and can be collected by filtration.
Step 4: Chlorination to this compound
-
Objective: To convert the hydroxyl group (keto-enol tautomer) at the C4 position to the desired chloro group.
-
Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting pyridones/quinolinones to their chloro-derivatives.[5] The reaction proceeds by phosphorylation of the oxygen, creating a good leaving group which is subsequently displaced by a chloride ion. This is often performed at elevated temperatures.
-
General Procedure: The 6-bromo-1H-imidazo[4,5-c]pyridin-4(5H)-one is carefully treated with an excess of phosphorus oxychloride. The reaction mixture is heated to reflux for several hours until TLC/LC-MS analysis indicates the complete consumption of the starting material. After cooling, the excess POCl₃ is quenched with extreme caution by slowly adding the reaction mixture to ice water. The pH is adjusted with a base (e.g., NaOH or NH₄OH) to precipitate the final product, which is isolated by filtration, washed, and dried.
Product Characterization and Validation
The identity and purity of the final product, this compound, must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show distinct signals for the protons on the pyridine and imidazole rings, with chemical shifts and coupling constants consistent with the proposed structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, which is particularly important given the presence of two distinct halogen isotopes (Br and Cl).[6]
-
Chromatography (HPLC/UPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound, which should typically be >95% for use in subsequent medicinal chemistry applications.
Critical Safety Protocols and Reagent Handling
Chemical synthesis is hazardous. Adherence to strict safety protocols is mandatory.
| Reagent | CAS Number | Key Hazards | Handling Precautions |
| Fuming Nitric Acid | 7697-37-2 | Severe corrosive, strong oxidizer, toxic by inhalation | Use in a chemical fume hood with acid-resistant gloves, face shield, and lab coat. Avoid contact with combustible materials. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Severe corrosive, reacts violently with water, toxic | Handle only in a dry, inert atmosphere within a fume hood. Use extreme caution when quenching. Wear heavy-duty gloves and a face shield. |
| Iron Powder (Fe) | 7439-89-6 | Flammable solid | Keep away from ignition sources. Can react with moisture to produce flammable hydrogen gas. |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Flammable, may ignite spontaneously in air when dry | Handle wet. Do not allow the catalyst to dry. Filter under an inert atmosphere (e.g., Nitrogen or Argon). |
References
-
Patel, H., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents. Chemistry Central Journal. [Online] Available at: [Link][3]
-
Guda, M. A., et al. (2016). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. European Journal of Pharmaceutical and Medical Research. [Online] Available at: [Link]
-
ChemUniverse. This compound. [Online] Available at: [Link][8]
-
Reddy, T. J., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. [Online] Available at: [Link][9]
-
Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-. [Online] Available at: [5]
-
Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals. [Online] Available at: [Link][10]
-
Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Online] Available at: [Link][1][2]
-
Maccari, G., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters. [Online] Available at: [Link][11]
-
Kuble, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. [Online] Available at: [Link][4]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Online] Available at: [Link][12]
-
Lee, D., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry. [Online] Available at: [Link][13]
-
Echa-Afaa, F. M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Online] Available at: [Link][14]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. chemuniverse.com [chemuniverse.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. e3s-conferences.org [e3s-conferences.org]
The Strategic Utility of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold of Imidazopyridine
The imidazopyridine core, a fusion of imidazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, enzymes, and receptors, making it a cornerstone for the development of novel therapeutics.[1] The specific isomer, 1H-imidazo[4,5-c]pyridine, is of particular interest due to its presence in molecules with significant pharmacological activities, such as anticancer and antiviral agents.[1][2]
This guide focuses on a key building block, 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine , and its strategic application in the synthesis of potent therapeutic agents. The presence of two distinct halogen atoms at electronically different positions on the pyridine ring offers a unique platform for sequential and selective functionalization, enabling the construction of complex molecular architectures.
Core Application: Synthesis of PARP-1 Inhibitors
A significant application of the imidazo[4,5-c]pyridine scaffold is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. Several novel and potent PARP-1 inhibitors have been developed based on the imidazo[4,5-c]pyridinecarboxamide framework.[1][3]
The this compound core is an ideal starting material for the synthesis of these inhibitors due to the differential reactivity of its chloro and bromo substituents.
Synthetic Strategy: A Tale of Two Halogens
The synthetic utility of this compound hinges on the chemoselective functionalization of the C4 and C6 positions.
-
C4-Position (Chloro-substituent): The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is due to the electron-withdrawing effect of the adjacent pyridine nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction.[4][5] This allows for the facile introduction of various amine-containing side chains, a common feature in many PARP inhibitors.
-
C6-Position (Bromo-substituent): The bromine atom at the C6 position is more amenable to Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura coupling. Generally, in dihalopyridines containing both chlorine and bromine, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[6] This enables the selective introduction of aryl or heteroaryl moieties at this position.
This differential reactivity allows for a programmed, two-step synthesis to build the desired molecular complexity.
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes the substitution of the C4-chloro group with a cyclic amine, a key step in the synthesis of imidazo[4,5-c]pyridinecarboxamide-based PARP-1 inhibitors.
Reaction:
Caption: Workflow for SNAr at the C4 position.
Materials:
-
This compound
-
Desired cyclic amine (e.g., N-Boc-piperazine) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction vial, add this compound (1.0 eq).
-
Add the cyclic amine (1.2 eq) and NMP to the vial.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted product.
Causality Behind Experimental Choices:
-
Solvent: NMP is a high-boiling polar aprotic solvent, ideal for SNAr reactions that often require elevated temperatures to proceed at a reasonable rate.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The high temperature is necessary to overcome the activation energy for the disruption of aromaticity in the pyridine ring during the formation of the Meisenheimer intermediate.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the palladium-catalyzed coupling of the C6-bromo position with a boronic acid, a crucial step for introducing aryl or heteroaryl groups.
Reaction:
Caption: Workflow for Suzuki coupling at the C6 position.
Materials:
-
4-(substituted-amino)-6-bromo-1H-imidazo[4,5-c]pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a Schlenk flask, dissolve the 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine (1.0 eq) and the boronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add Na2CO3 (2.0 eq) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 6-aryl-substituted product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a commonly used, efficient palladium(0) catalyst for Suzuki couplings.
-
Base: The base (Na2CO3) is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid.
-
Solvent System: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic starting materials and the inorganic base.
-
Inert Atmosphere: Degassing and maintaining an inert atmosphere are critical to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Data Presentation: A Representative Synthesis
The following table summarizes the key steps and expected yields for the synthesis of a hypothetical PARP-1 inhibitor precursor starting from this compound.
| Step | Reaction Type | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | SNAr | This compound | N-Boc-piperazine, DIPEA, NMP | 4-(N-Boc-piperazin-1-yl)-6-bromo-1H-imidazo[4,5-c]pyridine | 75-85 |
| 2 | Suzuki Coupling | Product from Step 1 | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 4-(N-Boc-piperazin-1-yl)-6-phenyl-1H-imidazo[4,5-c]pyridine | 70-80 |
Conclusion and Future Perspectives
This compound is a versatile and strategically valuable building block in medicinal chemistry. Its well-defined differential reactivity allows for the controlled and sequential introduction of diverse functionalities, making it an ideal starting point for the synthesis of complex molecules such as PARP-1 inhibitors. The protocols outlined in this guide provide a robust framework for researchers to leverage this scaffold in their drug discovery programs. Future applications could extend to the development of inhibitors for other enzyme families, such as kinases and phosphatases, further cementing the importance of the imidazo[4,5-c]pyridine core in the pursuit of novel therapeutics.
References
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(19), 3469. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5697. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
The Strategic Utility of 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 1H-imidazo[4,5-c]pyridine core is a prominent heterocyclic motif in medicinal chemistry, largely owing to its structural resemblance to endogenous purines. This similarity allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents. The strategic derivatization of the 1H-imidazo[4,5-c]pyridine core has led to the discovery of potent and selective inhibitors for various kinases, including phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine emerges as a particularly valuable building block for the synthesis of such targeted therapeutics. Its di-halogenated nature presents two distinct reactive sites, the C4-chloro and C6-bromo positions, which can be selectively functionalized using a variety of modern cross-coupling and substitution reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this versatile building block, complete with detailed protocols and mechanistic insights.
Regioselectivity: A Tale of Two Halogens
A critical consideration when working with this compound is the differential reactivity of the two halogen atoms. The chlorine atom at the C4 position is analogous to the 2- or 4-position of a pyridine ring, making it significantly more susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. In contrast, the bromine atom at the C6 position is less activated towards SNAr.
This reactivity difference allows for a sequential and regioselective functionalization strategy. Typically, the C4-chloro position is addressed first via nucleophilic aromatic substitution, followed by a palladium-catalyzed cross-coupling reaction at the C6-bromo position. This strategic approach is fundamental to the construction of complex molecular architectures based on the 1H-imidazo[4,5-c]pyridine scaffold.
Application in Kinase Inhibitor Synthesis: A Stepwise Approach
The synthesis of potent kinase inhibitors often involves a multi-step sequence that leverages the differential reactivity of this compound. A common synthetic workflow is outlined below:
Caption: General synthetic workflow for the derivatization of this compound.
Detailed Protocols and Methodologies
Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes the selective substitution of the chlorine atom at the C4 position with an amine nucleophile. This reaction is typically the first step in a multi-step synthesis.
Reaction Principle: The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. Subsequently, add a suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine nucleophile. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether or cold ethanol), and dried. If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine derivative.
Data Presentation: Representative Amines and Reaction Conditions
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 85-95 |
| 2 | Aniline | DIPEA | n-Butanol | 120 | 75-85 |
| 3 | Benzylamine | K₂CO₃ | DMF | 90 | 80-90 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol details the formation of a carbon-carbon bond at the C6-position of the 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine scaffold.
Reaction Principle: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organohalide.[2] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a degassed mixture of the 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq) in a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), add a palladium catalyst.
-
Catalyst Addition: A common and effective catalyst system is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand like SPhos or XPhos.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 80 °C and 100 °C.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired 4-amino-6-aryl-1H-imidazo[4,5-c]pyridine.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C6-Position
This protocol describes the formation of a carbon-nitrogen bond at the C6-position, which is particularly useful for introducing diverse amine functionalities.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[1][4] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine the 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine derivative (1.0 eq), the desired amine (1.2 - 2.0 eq), a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) in a dry, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature between 90 °C and 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench it by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired 4,6-diamino-1H-imidazo[4,5-c]pyridine derivative.
Protocol 4: Palladium-Catalyzed Sonogashira Coupling at the C6-Position
This protocol outlines the formation of a carbon-carbon triple bond at the C6-position, introducing an alkyne moiety.
Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a solution of the 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine derivative (1.0 eq) in a suitable solvent like DMF or a mixture of THF and triethylamine, add the terminal alkyne (1.2 - 1.5 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the 4-amino-6-alkynyl-1H-imidazo[4,5-c]pyridine derivative.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful and versatile building block in organic synthesis, particularly for the development of kinase inhibitors. Its differential reactivity allows for a predictable and stepwise functionalization, enabling the creation of diverse and complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold, ultimately contributing to the discovery of novel therapeutics.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Sonogashira coupling. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]
- WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. Google Patents.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Suzuki Coupling with 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Abstract: This document provides a comprehensive guide to performing a selective Suzuki-Miyaura cross-coupling reaction on the 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine scaffold. This key heterocyclic core is a prevalent motif in medicinal chemistry, and its selective functionalization is critical for the development of novel therapeutic agents. This guide elucidates the mechanistic principles governing chemoselectivity, details optimized reaction protocols, and offers expert insights into catalyst selection, reaction setup, and troubleshooting. The protocols are designed for researchers in synthetic chemistry and drug development, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine core is a privileged heterocyclic structure found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The ability to precisely install diverse substituents onto this scaffold is paramount for generating compound libraries and optimizing drug candidates. The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction, valued for its mild conditions and broad functional group tolerance.[1][2]
However, the presence of two distinct halogen atoms—bromine and chlorine—on the this compound substrate introduces a significant challenge: chemoselectivity . Successfully executing a selective mono-arylation is key to leveraging this building block for sequential, differentiated functionalization.
The Principle of Chemoselectivity in Dihalogenated Heterocycles
The cornerstone of achieving selectivity in this system lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst in the rate-determining oxidative addition step of the catalytic cycle.[3][4] The established order of reactivity for aryl halides is:
C–I > C–Br >> C–Cl
This reactivity trend is a direct consequence of the bond dissociation energies (BDEs) of the carbon-halogen bonds. The weaker C-Br bond (approx. 72 kcal/mol) is significantly more susceptible to cleavage by the Pd(0) catalyst than the stronger C-Cl bond (approx. 84 kcal/mol). By carefully controlling the reaction conditions—specifically the catalyst, ligand, temperature, and reaction time—it is possible to exploit this reactivity gap to selectively couple at the C-6 bromine position while leaving the C-4 chlorine atom intact for subsequent transformations.[5][6][7]
Furthermore, the electronic nature of the imidazo[4,5-c]pyridine ring and the presence of basic nitrogen atoms can influence the reaction. These nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst.[8][9][10] The choice of a suitable ligand is therefore crucial not only for promoting the catalytic cycle but also for mitigating catalyst deactivation.[8]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][11] Understanding this cycle is essential for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazopyridine, forming a Pd(II) intermediate. This is the selectivity-determining step.[11]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[11][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Optimizing Reaction Conditions
The success of the selective coupling hinges on the careful selection of four key parameters: catalyst, ligand, base, and solvent.
| Parameter | Selection Rationale & Recommendations |
| Palladium Precursor | Pd(PPh₃)₄ (Tetrakis): A reliable, classic choice. It is a pre-formed Pd(0) source, often effective for aryl bromides. Can be sensitive to air and heat.[13][14] Pd(OAc)₂ or Pd₂(dba)₃: Air-stable Pd(II) or Pd(0) precursors that require an external ligand. They are often used in modern catalyst systems for their versatility.[3] |
| Ligand | Triphenylphosphine (PPh₃): Used with Pd(OAc)₂ or Pd₂(dba)₃. Standard, but may require higher temperatures. Buchwald Ligands (e.g., SPhos, XPhos): Electron-rich, bulky phosphine ligands that form highly active catalysts capable of coupling at lower temperatures and with lower catalyst loadings. They are particularly effective for challenging substrates, including N-heterocycles.[8][15] N-Heterocyclic Carbenes (NHCs): Strong electron-donating ligands that form robust catalysts, often effective for coupling less reactive aryl chlorides.[12] |
| Base | K₂CO₃ or Cs₂CO₃: Common inorganic bases. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost. K₃PO₄: A stronger base that can be effective in difficult couplings or with boronic esters.[13] Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12] An aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O: Biphasic solvent systems are standard. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the base and facilitates the transmetalation.[13][14] DMF or Acetonitrile: Polar aprotic solvents can also be effective, sometimes leading to higher reaction rates.[13] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the selective Suzuki coupling at the C-6 position of this compound using a standard palladium catalyst.
Materials & Equipment
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Catalyst: Pd(PPh₃)₄ (0.03 - 0.05 eq)
-
Base: K₂CO₃ (2.0 - 3.0 eq)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon), TLC plates, column chromatography supplies.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the selective Suzuki coupling.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Degassing: Seal the flask and condenser. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The goal is the complete consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure 6-aryl-4-chloro-1H-imidazo[4,5-c]pyridine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently degassed solvents. 3. Reaction temperature too low. 4. Catalyst poisoning by N-heterocycle. | 1. Use fresh catalyst and ensure a robust inert atmosphere. 2. Thoroughly degas all solvents before use. 3. Increase temperature in 10 °C increments. 4. Switch to a more robust catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos). |
| Double Coupling (Loss of Selectivity) | 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Highly active catalyst system. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Reduce catalyst loading or switch to a less active catalyst like Pd(PPh₃)₄ if using a more advanced system. |
| Protodeboronation (Boronic acid decomposition) | 1. Presence of oxygen. 2. Excessively harsh basic conditions or high temperature. 3. Instability of the boronic acid. | 1. Ensure the reaction is strictly anaerobic. 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the temperature. 3. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ahmad, R., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Robbins, D. W., & Hartwig, J. F. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (PMC). [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Bavbakar, R. A., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health (PMC). [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Marie, E., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. [Link]
-
Walker, S. D., et al. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Stanetty, C., et al. (2013). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Joe, C. L., & Doyle, A. G. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Kumar, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Mastering the Purification of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine: A Guide for Medicinal Chemists
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the heterocyclic scaffold of 1H-imidazo[4,5-c]pyridine, a purine isostere, represents a privileged structure.[1] Its derivatives are actively investigated for a multitude of pharmacological activities. The compound 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a key intermediate in the synthesis of numerous such potential therapeutic agents. The precise arrangement of its halogen substituents provides reactive handles for further chemical modifications, making it a versatile building block.
However, the journey from crude synthetic product to a highly pure active pharmaceutical ingredient (API) or intermediate is fraught with challenges. The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall safety profile of the final compound. Therefore, robust and efficient purification techniques are not merely a matter of chemical refinement but a cornerstone of scientific integrity and regulatory compliance.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the rationale behind the selection of various purification strategies, from classical recrystallization to advanced chromatographic methods. The protocols are designed to be self-validating, empowering researchers to achieve the highest standards of purity in their work.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
Before embarking on any purification strategy, a thorough understanding of the target molecule's properties and the likely impurities is paramount.
Physicochemical Properties: this compound is a halogenated heterocyclic compound.[2][3] The presence of bromine and chlorine atoms, along with the fused imidazole and pyridine rings, imparts a degree of polarity and potential for various intermolecular interactions. Its predicted XlogP value of 2.4 suggests moderate lipophilicity.[3][4] This balance of properties dictates its solubility in different solvent systems, a key consideration for both recrystallization and chromatography.
Potential Impurities: Impurities in the crude product can originate from unreacted starting materials, byproducts of the synthetic route, or degradation products. Common synthetic pathways to imidazopyridines may involve the reaction of aminopyridines with α-haloketones or other cyclization strategies.[5][6][7]
Potential impurities could include:
-
Unreacted starting materials: Depending on the synthetic route, these could be halogenated aminopyridines or other precursors.
-
Isomeric byproducts: In some synthetic approaches for related imidazopyridines, the formation of regioisomers has been observed.[1]
-
Over-halogenated or under-halogenated species: Reactions involving halogenation can sometimes lead to a mixture of products with varying degrees of halogenation.
-
Hydrolyzed or other degradation products: The presence of water or other nucleophiles during workup or storage can lead to the degradation of the target compound.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and nature of impurities, which will inform the selection of the most appropriate purification method.
Purification Strategies: A Multi-pronged Approach
A single purification technique is often insufficient to achieve the desired level of purity. A combination of methods, logically sequenced, typically yields the best results.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
The Principle: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Solvent Selection: For imidazopyridine derivatives, polar protic solvents like ethanol and isopropanol have been successfully used for recrystallization.[8] A systematic approach to solvent screening is recommended.
Table 1: Solvent Screening for Recrystallization
| Solvent System | Observation at Room Temperature | Observation at Elevated Temperature |
| Ethanol | Sparingly soluble | Readily soluble |
| Isopropanol | Sparingly soluble | Readily soluble |
| Acetonitrile | Moderately soluble | Highly soluble |
| Ethyl Acetate | Slightly soluble | Moderately soluble |
| Toluene | Insoluble | Slightly soluble |
| Water | Insoluble | Insoluble |
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Expert Tip: Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization if it does not occur spontaneously.
Column Chromatography: Separation Based on Adsorption
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9] For imidazopyridine derivatives, both normal-phase and reversed-phase chromatography can be effective.
Normal-Phase Flash Chromatography
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. More polar compounds interact more strongly with the stationary phase and elute later.
Workflow for Method Development:
Caption: Workflow for Normal-Phase Flash Chromatography.
Protocol 2: Normal-Phase Flash Chromatography
-
TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it with various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10] The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the optimized mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is particularly well-suited for the purification of moderately polar compounds like imidazopyridine derivatives.[11][12]
Key Considerations for RP-HPLC of Imidazopyridine Derivatives:
-
Stationary Phase: A C18 column is a common starting point. For halogenated compounds, phenyl- or halogenated stationary phases can offer alternative selectivity.[13]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[11] The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for basic compounds like pyridines.[12]
Table 2: Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm and 280 nm |
Protocol 3: Preparative RP-HPLC
-
Method Development: Develop an analytical scale RP-HPLC method to achieve good separation between the target compound and its impurities.
-
Sample Preparation: Dissolve the partially purified (e.g., post-recrystallization or flash chromatography) compound in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto a preparative RP-HPLC system using the optimized method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.
-
Solvent Removal: Remove the organic solvent from the collected fractions by rotary evaporation.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the final, highly pure product.
Purity Assessment: The Final Verdict
After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be employed:
-
HPLC-UV: To determine the purity by peak area percentage.
-
LC-MS: To confirm the molecular weight of the purified compound and identify any remaining impurities.
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.[14][15]
Conclusion: A Pathway to Purity
The purification of this compound is a critical step in its utilization for drug discovery and development. By systematically applying the principles of recrystallization and chromatography, researchers can effectively remove impurities and obtain a compound of high purity. The protocols outlined in this guide provide a robust framework for achieving this goal. It is important to remember that each crude sample may present unique challenges, and the ability to logically troubleshoot and adapt these methods is the hallmark of an experienced scientist.
References
-
Sciforum. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. [Link]
- Google Patents. (1988).
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. [Link]
-
PMC - NIH. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Acta Poloniae Pharmaceutica. (2014). REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 6-bromo-1h-imidazo[4,5-c]pyridine. [Link]
-
ChemUniverse. This compound. [Link]
-
PMC - NIH. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
PMC - NIH. (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. [Link]
-
ResearchGate. (2015). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Materials. [Link]
-
ACS Publications. (2019). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
-
Research and Reviews: Journal of Chemistry. (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. [Link]
-
NIH. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. [Link]
-
ResearchGate. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (2013). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PubChem. 6-bromo-5-chloro-1h-imidazo[4,5-b]pyridine. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 6-bromo-5-chloro-1h-imidazo[4,5-b]pyridine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 5. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 9. ajrconline.org [ajrconline.org]
- 10. sciforum.net [sciforum.net]
- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. rroij.com [rroij.com]
- 14. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Regioselective N-Alkylation of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Introduction
The 1H-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] The 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine variant, in particular, serves as a versatile building block, with the halogenated positions offering orthogonal handles for further synthetic diversification through cross-coupling reactions.
N-alkylation of the imidazo[4,5-c]pyridine core is a fundamental strategy for expanding chemical diversity, modulating physicochemical properties such as solubility and lipophilicity, and fine-tuning pharmacological activity.[1] However, this transformation is complicated by a significant challenge: controlling the site of alkylation. The molecule possesses multiple nucleophilic nitrogen atoms, leading to the potential formation of a mixture of regioisomers, which can be difficult to separate and characterize.[1][3]
This application note provides a comprehensive guide to the N-alkylation of this compound. It delves into the mechanistic principles governing regioselectivity, offers a detailed experimental protocol for performing the reaction, and outlines the analytical methods essential for structural verification of the products.
Mechanistic Considerations: The Challenge of Regioselectivity
The primary difficulty in the N-alkylation of 1H-imidazo[4,5-c]pyridines arises from the presence of three potential sites for alkylation and the existence of tautomeric forms.
Tautomerism: The proton on the imidazole ring is mobile and can reside on either nitrogen atom, leading to an equilibrium between the 1H and 3H tautomers. Deprotonation with a base generates an ambident nucleophile.
Alkylation Sites: Alkylation can occur at three distinct nitrogen atoms:
-
N1: Nitrogen at position 1 of the imidazole ring.
-
N3: Nitrogen at position 3 of the imidazole ring.
-
N5: The pyridine nitrogen at position 5.
The distribution of the resulting regioisomeric products is governed by a combination of electronic, steric, and reaction conditions.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at C4 and the bromine atom at C6 significantly reduces the electron density of the pyridine ring. This deactivation lowers the nucleophilicity of the pyridine nitrogen (N5), making it a less favorable site for alkylation compared to unsubstituted imidazo[4,5-c]pyridines. Consequently, alkylation is more likely to occur on the more nucleophilic imidazole nitrogens (N1 or N3).
-
Steric Hindrance: The choice of alkylating agent can influence the isomeric ratio. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, and temperature are critical. A common and effective system for the N-alkylation of related imidazopyridines involves using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[3][4][5][6] This system is generally effective at deprotonating the imidazole NH without promoting significant side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychosocial.com [psychosocial.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxicity of Some Imidazo[4,5‐ b ]pyridine Derivatives and Their Regioselective N ‐Alkylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
use of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine in kinase inhibitor synthesis
Application Note & Protocols
Strategic Use of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a known driver of many diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The imidazo[4,5-c]pyridine scaffold, a purine bioisostere, has emerged as a privileged core structure for designing such inhibitors. This application note provides a detailed guide for researchers on the strategic utilization of the key intermediate, This compound , a versatile building block that enables rapid scaffold diversification and the synthesis of potent kinase inhibitors. We will explore its orthogonal reactivity, provide detailed protocols for key transformations, and contextualize its application through a case study on the synthesis of Src family kinase (SFK) inhibitors for glioblastoma.[3]
The Strategic Advantage: Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This "orthogonal" nature allows for selective, stepwise functionalization at the C4 and C6 positions, providing a powerful strategy for building molecular complexity and exploring the structure-activity relationship (SAR) of inhibitor candidates.
-
The C4-Chloro Group: This position is electron-deficient due to the adjacent pyridine nitrogen. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reaction is typically used to introduce a key hydrogen-bond-donating/accepting amine group, which can interact with the "hinge" region of the kinase ATP-binding pocket.
-
The C6-Bromo Group: This position is less activated towards SNAr and is ideally suited for Palladium-Catalyzed Cross-Coupling Reactions . This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl) that can be used to target the solvent-exposed region of the kinase, enhancing potency and selectivity.
The diagram below illustrates the divergent synthetic pathways enabled by this unique reactivity profile.
Table 1: Orthogonal Reactivity Profile of this compound
| Position | Halogen | Primary Reaction Type | Typical Coupling Partners | Purpose in Kinase Inhibitors |
| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Primary & Secondary Amines | Hinge-binding motif |
| C6 | Bromo | Palladium-Catalyzed Cross-Coupling | Boronic Acids/Esters (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) | Potency/Selectivity, solvent-front interactions |
Core Methodologies and Experimental Protocols
The following protocols are generalized procedures based on well-established transformations for halogenated N-heterocycles.[4][5][6][7] Researchers should perform small-scale trials to optimize conditions for their specific substrates. All manipulations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This procedure details the displacement of the C4-chloro group with an amine, a crucial step for installing the hinge-binding moiety.
Rationale: The reaction is typically base-mediated and can be performed at elevated temperatures, often with an alcohol or polar aprotic solvent. The choice of base and solvent depends on the nucleophilicity and solubility of the amine.
Step-by-Step Protocol:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., 1-pentanol, DMSO, or THF) to achieve a substrate concentration of approximately 0.1-0.2 M.[4]
-
Reaction Conditions: Seal the vessel and heat the mixture to 90-140 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine derivative.
Protocols: Palladium-Catalyzed Cross-Coupling at the C6 Position
The C6-bromo position is a versatile handle for introducing diverse chemical functionalities via palladium catalysis.
Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl groups.[8][9] The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid partner.[7][10]
Step-by-Step Protocol:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the 6-bromo-imidazo[4,5-c]pyridine substrate (1.0 equiv.), the aryl or heteroaryl boronic acid/ester (1.1-1.5 equiv.), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent & Heating: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. Heat the reaction mixture to 80-110 °C and stir until completion (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired C6-arylated product.
Rationale: The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating a rigid alkynyl linker often used in kinase inhibitor design.[6][11] The classic protocol uses both palladium and copper(I) as co-catalysts.[12][13]
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add the 6-bromo-imidazo[4,5-c]pyridine substrate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF. Add a degassed amine base (e.g., TEA or DIPEA). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (2-12 hours).
-
Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Rationale: This reaction provides a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when milder conditions are required.[14][15] It requires a specialized palladium/ligand system and a strong, non-nucleophilic base.[16]
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the 6-bromo-imidazo[4,5-c]pyridine substrate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and a phosphine ligand (e.g., BrettPhos or RuPhos).[5]
-
Base Addition: Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).
-
Solvent & Heating: Add an anhydrous, degassed solvent (e.g., THF or toluene) and heat the mixture to 65-100 °C until the reaction is complete.
-
Work-up & Purification: Cool the reaction, quench carefully with water or saturated NH₄Cl, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.
Case Study: Targeting Glioblastoma with Src Family Kinase (SFK) Inhibitors
Glioblastoma multiforme (GBM) is a highly aggressive brain tumor with poor prognosis.[3] Src family kinases (SFKs), a group of non-receptor tyrosine kinases, are often deregulated in GBM and play a key role in tumor growth, invasion, and survival, making them attractive therapeutic targets.[3]
The imidazo[4,5-c]pyridine scaffold has been successfully employed to develop potent SFK inhibitors.[3] The general structure leverages the principles described above: an amine at C4 interacts with the kinase hinge region, while diverse substituents at other positions fine-tune potency and selectivity.
A recent study successfully identified imidazo[4,5-c]pyridin-2-one derivatives as novel SFK inhibitors with potent anti-proliferative activity against GBM cell lines.[3] While their starting material differed, the core scaffold demonstrates the potential of this chemical class. The table below shows representative data for compounds from that study, illustrating the high potency achievable with this scaffold.
Table 2: Biological Activity of Representative Imidazo[4,5-c]pyridin-2-one SFK Inhibitors[3]
| Compound | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) | U87 Cell Line GI₅₀ (µM) | U251 Cell Line GI₅₀ (µM) |
| 1d | 0.20 | 0.13 | 1.83 | 2.51 |
| 1e | 0.16 | 0.11 | 2.11 | 1.95 |
| 1q | 0.11 | 0.09 | 1.58 | 1.62 |
| 1s | 0.08 | 0.06 | 0.95 | 1.12 |
| PP2 (Control) | 0.05 | 0.04 | 1.05 | 1.23 |
Data extracted from Zhang, J., et al. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.[3]
The data show that optimized compounds, such as 1s , achieve enzymatic inhibition (IC₅₀) in the double-digit nanomolar range and potent cellular anti-proliferative activity (GI₅₀) against GBM cell lines, comparable to the well-known SFK inhibitor PP2.[3] This underscores the power of the imidazo[4,5-c]pyridine core as a foundation for developing clinically relevant oncology candidates.
Conclusion and Future Perspectives
The this compound intermediate is a high-value building block for medicinal chemistry and drug discovery. Its key advantages—a privileged core scaffold and orthogonal handles for diversification—empower researchers to efficiently synthesize libraries of novel compounds. The provided protocols for SNAr and palladium-catalyzed cross-coupling reactions serve as a robust starting point for any research program targeting kinases. As demonstrated by the successful development of potent Src family kinase inhibitors, this scaffold holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases.
References
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Gagnon, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Al-Howail, A. H., et al. (2023). Discovery of imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
-
Gising, J., et al. (2020). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sauthof, L., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Chen, Y-T., et al. (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules. Available at: [Link]
-
Oumata, N., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. Available at: [Link]
-
Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]
-
ResearchGate. (2022). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Yadav, S., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Mernyák, E., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NRO-Chemistry. (2021). Buchwald-Hartwig Coupling. YouTube. Available at: [Link]
-
Boufous, A., et al. (2021). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
-
Raza, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Zhang, J., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Dar, M.I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. . Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. . Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
protocol for preparing derivatives of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
An In-Depth Guide to the Synthesis of 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Derivatives
Authored by a Senior Application Scientist
The 1H-imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows molecules incorporating this heterocycle to interact with a wide array of biological targets, leading to the discovery of potent agents for treating cancer, viral infections, and neurological disorders.[2][3][4] The di-halogenated starting material, this compound, is a particularly versatile building block, offering two distinct and orthogonally reactive handles for chemical modification.[5][6]
This guide provides a comprehensive overview of the key synthetic strategies for preparing a diverse library of derivatives from this scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles that govern these transformations, enabling researchers to make informed decisions, troubleshoot reactions, and rationally design novel synthetic pathways.
Strategic Analysis: The Orthogonal Reactivity of C4-Cl and C6-Br
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This orthogonality is the cornerstone of any selective derivatization strategy.
-
The C4-Position (Chloro): The chlorine atom is attached to a pyridine ring, which is inherently electron-deficient due to the electronegative nitrogen atom. This effect is further amplified by the fused imidazole ring. Consequently, the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[7] Nucleophiles can readily attack this position, displacing the chloride without the need for a metal catalyst.
-
The C6-Position (Bromo): The bromine atom is situated on the carbocyclic portion of the fused system, which behaves more like a standard bromo-aromatic ring. This position is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions .[8] The C-Br bond is readily susceptible to oxidative addition by a Pd(0) catalyst, initiating catalytic cycles like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
This difference in electronic character allows for highly regioselective reactions, where one position can be modified while leaving the other intact for subsequent transformations.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 5. 3H-Imidazo[4,5-c]pyridine, 6-bromo-4-chloro- | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Analytical Characterization of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant biological activity. As a functionalized derivative, 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine represents a versatile building block in medicinal chemistry and drug development. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions offers reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
This application note provides a detailed guide for researchers and drug development professionals on the essential analytical methods required to unequivocally confirm the chemical structure and assess the purity of this compound. The protocols and insights described herein are designed to ensure data integrity and support regulatory requirements.
Molecular Profile and Physicochemical Properties
A foundational step in any analytical endeavor is understanding the basic properties of the target molecule.
-
Molecular Formula: C₆H₃BrClN₃
-
Monoisotopic Mass: 230.91989 Da[3]
-
Structure:

Analytical Workflow: A Multi-Technique Approach
The definitive characterization of a novel or synthesized chemical entity like this compound relies not on a single technique, but on the convergence of data from multiple orthogonal methods. This workflow ensures that all aspects of the molecule's identity—from its atomic connectivity to its isotopic composition and purity—are rigorously verified.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, providing not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory work.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic pathway commences with a substituted pyridine, which undergoes a series of transformations including nitration, reduction, cyclization, and halogenation to yield the final product. Understanding the nuances of each step is critical to success.
A plausible and efficient synthetic route is outlined below. This guide will address potential issues at each key stage of this pathway.
Caption: Plausible synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Nitration of 3-Amino-5-bromopyridine
Q1: My nitration reaction is resulting in a low yield of the desired 5-bromo-3-nitropyridin-4-amine. What are the likely causes?
A1: Low yields in this step are often attributed to three main factors:
-
Suboptimal Reaction Temperature: The nitration of aminopyridines is highly exothermic and temperature-sensitive. Running the reaction at too high a temperature can lead to the formation of undesired side products, including di-nitrated species or oxidative degradation of the starting material. It is crucial to maintain a low temperature, typically around 0°C, during the addition of the nitrating agent.
-
Incorrect Nitrating Agent Concentration: The concentration of the nitric acid and sulfuric acid mixture is critical. Using a nitrating mixture that is too concentrated can lead to over-nitration, while a mixture that is too dilute may result in an incomplete reaction.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Troubleshooting Workflow: Nitration
Caption: Troubleshooting decision tree for the nitration step.
Step 2: Reduction of 5-Bromo-3-nitropyridin-4-amine
Q2: I am observing a low yield and multiple spots on my TLC after the reduction of the nitro group. What could be going wrong?
A2: The reduction of the nitro group to an amine is a critical step. Low yields and impurities can arise from several sources:
-
Inefficient Reducing Agent: The choice of reducing agent is paramount. While various reagents can be used, catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) is often efficient and clean. If using metal-acid systems like Fe/HCl, the quality and activation of the metal are important.
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.
-
Incomplete Reaction: The reduction may not have gone to completion. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. For metal-acid reductions, ensure sufficient equivalents of the metal and acid are used.
-
Side Reactions: Over-reduction or side reactions can occur if the reaction conditions are too harsh or the reaction is left for an extended period.
| Parameter | Method 1: Iron/HCl | Method 2: Raney Ni Catalytic Hydrogenation |
| Key Reagents | Reduced Iron, HCl, Ethanol/Water | Raney Ni, H₂, Phosphoric acid, Ethanol, HCl |
| Typical Yield | 60-70% | Up to 89%[1] |
| Key Advantages | Readily available and inexpensive reagents. | High product purity and higher yields.[1] |
| Potential Issues | Formation of iron sludge, which can complicate workup. | Catalyst handling (pyrophoric), need for specialized hydrogenation equipment. |
Table 1: Comparison of Reduction Methods for 5-Bromo-3-nitropyridin-4-amine.
Step 3: Cyclization to form the Imidazole Ring
Q3: My cyclization reaction to form 6-bromo-1H-imidazo[4,5-c]pyridine is not proceeding efficiently. What factors should I consider?
A3: The formation of the imidazole ring is a condensation reaction that can be influenced by several factors:
-
Choice of Cyclizing Agent: The most common method involves reacting the diaminopyridine with a one-carbon source. Triethyl orthoformate is a popular choice for forming the unsubstituted imidazole ring.[2] Formic acid can also be used.
-
Reaction Conditions: This reaction often requires elevated temperatures to drive off the water and ethanol byproducts. Using a high-boiling point solvent or a Dean-Stark trap can be beneficial. Microwave-assisted synthesis can also be an effective way to achieve the desired temperature quickly and improve yields.
-
pH Control: The pH of the reaction can be critical. Acidic conditions are typically required to facilitate the condensation.[3]
Experimental Protocol: Cyclization with Triethyl Orthoformate
-
To a solution of 5-bromo-pyridine-3,4-diamine in a suitable high-boiling solvent (e.g., N,N-dimethylformamide), add an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 4: Chlorination of 6-Bromo-1H-imidazo[4,5-c]pyridine
Q4: I am struggling with the chlorination of the imidazo[4,5-c]pyridine core. What are my options and what are the potential pitfalls?
A4: Introducing a chlorine atom at the 4-position of the pyridine ring can be challenging. A direct electrophilic chlorination of the imidazopyridine is often difficult due to the electron-rich nature of the heterocyclic system, which can lead to multiple chlorinated products or reaction at the imidazole ring. A more controlled and reliable method is often required.
One of the most effective methods for introducing a chlorine atom in place of an amino group on a pyridine ring is the Sandmeyer reaction .[4] This involves the diazotization of an amino group followed by treatment with a copper(I) chloride solution. This suggests that a more viable synthetic route might involve the synthesis of 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine as an intermediate.
Proposed Synthetic Modification for Chlorination:
Caption: Modified strategy for the introduction of the chloro substituent.
Troubleshooting the Sandmeyer Reaction:
-
Incomplete Diazotization: The formation of the diazonium salt is critical and must be performed at low temperatures (0-5°C) to prevent its decomposition. Ensure the complete dissolution of the starting amine in the acidic solution before adding sodium nitrite.
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose if the temperature is not carefully controlled. Use the diazonium salt solution immediately after its preparation.
-
Low Yield of Chlorinated Product: The yield of the Sandmeyer reaction can be influenced by the purity of the starting material, the temperature, and the concentration of the copper(I) chloride solution. Ensure the CuCl solution is freshly prepared.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 4-amino-6-bromo-1H-imidazo[4,5-c]pyridine in a cold aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0 and 5°C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography.
III. Purification and Characterization
Q5: I have a crude product that appears to be a mixture. What are the best methods for purification and how can I confirm the structure of my final product?
A5: Purification of halogenated imidazopyridines can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the incorporation of the bromine and chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
By carefully considering the factors outlined in this guide, you will be better equipped to optimize your synthesis of this compound, troubleshoot any issues that may arise, and ultimately achieve higher yields of your desired product.
IV. References
-
Caron, S., et al. (2001). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Letters, 3(5), 643-646. [Link]
-
Krasnokutskaya, E. A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3298-3304. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Katarzyna, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
Sources
Technical Support Center: Synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a multi-step sequence starting from a substituted pyridine precursor. A common pathway begins with 2,4-dichloro-3-nitropyridine. The synthesis generally proceeds through the following key transformations:
-
Amination: Selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups (typically at the 4-position) with an amine.
-
Reduction: Reduction of the nitro group to an amino group to form a diamine intermediate.
-
Cyclization: Ring closure of the diamine with a one-carbon source (e.g., formic acid or triethyl orthoformate) to form the imidazo[4,5-c]pyridine core.
-
Bromination: Regioselective bromination of the imidazo[4,5-c]pyridine ring to yield the final product.
The precise order of these steps, particularly the halogenation, can be varied to optimize yield and purity.
Q2: Why is regioselectivity a critical issue in this synthesis?
A2: Regioselectivity is a recurring challenge throughout this synthesis. For instance, during the initial amination of 2,4-dichloro-3-nitropyridine, minor substitution at the 2-position can lead to the formation of an undesired isomer.[1] Similarly, the final bromination step must be carefully controlled to ensure selective bromination at the 6-position, avoiding the formation of other bromo-isomers. The electronic properties of the imidazo[4,5-c]pyridine ring system dictate the most reactive sites for electrophilic substitution.
Q3: What are the primary impurities I should be looking for in my final product?
A3: The most common impurities often arise from the side reactions detailed in this guide. These can include:
-
Over-brominated species: di-bromo-4-chloro-1H-imidazo[4,5-c]pyridine.
-
Isomeric products: Impurities arising from incorrect regiochemistry during the amination or bromination steps.
-
Unreacted starting materials or intermediates: Such as 4-chloro-1H-imidazo[4,5-c]pyridine if the bromination is incomplete.
-
Hydrolysis products: Depending on the workup conditions, hydrolysis of the chloro group to a hydroxyl group is a possibility, though generally less common under anhydrous conditions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield and/or Incomplete Cyclization to the Imidazo[4,5-c]pyridine Core
Question: I am observing a low yield after the cyclization step, and my analytical data suggests the presence of the diamine intermediate. What is causing this and how can I improve the conversion?
Answer: Incomplete cyclization is a frequent issue when forming the imidazole ring. This is often due to insufficient dehydration or a non-optimal choice of cyclizing agent.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Inefficient Dehydrating Agent | The cyclization of the diamine with formic acid or an orthoformate is a condensation reaction that produces water. If this water is not effectively removed, the reaction equilibrium may not favor the product. | The use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent at elevated temperatures can significantly improve yields.[2] Microwave irradiation in the presence of PPA has also been shown to accelerate this reaction.[2] |
| Sub-optimal Cyclizing Agent | While formic acid is a common C1 source, its reactivity may not be sufficient for all substrates. | Triethyl orthoformate can be a more effective cyclizing agent. The reaction is typically performed at reflux to drive off the ethanol byproduct. |
| Reaction Temperature and Time | The cyclization may be kinetically slow. | Ensure the reaction is heated for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the diamine starting material. |
Problem 2: Poor Regioselectivity and Formation of Isomeric Byproducts During Bromination
Question: My final product is contaminated with a significant amount of an isomeric bromo-product. How can I improve the regioselectivity of the bromination step?
Answer: Achieving high regioselectivity during the electrophilic bromination of the imidazo[4,5-c]pyridine core is crucial. The formation of isomers indicates that other positions on the ring are also susceptible to bromination.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Harsh Brominating Agent | Reagents like elemental bromine (Br₂) can be highly reactive and less selective, leading to bromination at multiple sites. | Use a milder and more selective brominating agent such as N-bromosuccinimide (NBS).[3] The reaction with NBS is often performed in a suitable solvent like acetonitrile or dichloromethane at controlled temperatures. |
| Reaction Conditions | Temperature and solvent can significantly influence the regioselectivity of electrophilic aromatic substitution. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. The choice of solvent can also play a role; polar aprotic solvents are often a good starting point. |
| Incorrect pH | The protonation state of the heterocyclic ring can alter its electronic properties and thus the directing effects of the substituents. | Ensure the reaction is performed under non-acidic conditions unless a specific catalytic cycle requires it. The addition of a non-nucleophilic base may be necessary in some cases to scavenge any acid generated. |
Problem 3: Formation of Over-Brominated Side Products
Question: I am observing a di-brominated impurity in my final product. How can I prevent this over-halogenation?
Answer: The formation of di-bromo species is a classic example of a common side reaction in halogenation chemistry. It occurs when the desired mono-brominated product is sufficiently activated to react further with the brominating agent.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent will inevitably lead to over-bromination. | Carefully control the stoichiometry of the brominating agent. Use precisely 1.0 equivalent of NBS or other brominating agent. It may be beneficial to add the brominating agent portion-wise to the reaction mixture to maintain a low concentration. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed can provide an opportunity for the product to react further. | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further bromination of the product. |
| High Reaction Temperature | Higher temperatures increase the reaction rate but can decrease selectivity, favoring the formation of the thermodynamically stable di-brominated product. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate the key steps and potential pitfalls in the synthesis of this compound.
Sources
Technical Support Center: Chromatography Troubleshooting for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the chromatographic purification of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Physicochemical Properties at a Glance
A foundational understanding of the target molecule's properties is critical for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | [1] |
| Molecular Weight | 232.47 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General knowledge |
| pKa (estimated) | ~6.0 (for the imidazopyridine core) | [2] |
| Solubility | Likely poor in water, soluble in polar organic solvents | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing significant peak tailing/streaking for my compound on a standard silica gel column. What is the underlying cause and how can I fix it?
A1: This is a classic issue when purifying nitrogen-containing heterocycles like this compound on normal-phase silica gel.
-
Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your imidazopyridine core can undergo strong, non-ideal interactions (acid-base interactions) with these acidic sites. This leads to a portion of your compound being held too strongly by the stationary phase, resulting in slow elution and the characteristic "tailing" or "streaking" of the peak.[3]
-
Solutions & Protocols:
-
Incorporate a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) or ammonium hydroxide. Start with 0.1-1% (v/v) of TEA in your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes). You should observe a significant improvement in peak shape on your TLC plate before attempting the column.[3]
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds. Basic or neutral alumina will not have the acidic sites that cause the tailing.
-
Deactivated Silica: You can also use commercially available deactivated silica gel or deactivate it yourself by treating it with a solution of TEA in your non-polar solvent before packing the column.
-
-
Below is a workflow diagram to guide your decision-making process when encountering peak tailing.
Caption: Decision workflow for addressing peak tailing of basic compounds.
Q2: My compound is eluting too quickly (high Rf) even with non-polar solvents on silica gel, leading to poor separation from non-polar impurities. What are my options?
A2: This indicates that your compound has a relatively low polarity despite the presence of nitrogen atoms, likely due to the halogen substituents.
-
Causality: The bromine and chlorine atoms are electron-withdrawing, which can reduce the electron density on the nitrogen atoms, thereby decreasing their polarity and ability to interact with the silica gel.
-
Solutions & Protocols:
-
Fine-tune the Mobile Phase:
-
Protocol: Use a less polar solvent system. If you are using ethyl acetate/hexanes, try decreasing the percentage of ethyl acetate. For very non-polar compounds, you might need to explore solvent systems like dichloromethane/hexanes or even toluene/ethyl acetate.
-
-
Consider Reversed-Phase Chromatography: This is often the best solution for compounds that are not well-retained on silica.
-
Mechanism: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Compounds are separated based on their hydrophobicity; more hydrophobic (less polar) compounds are retained longer.[4][5] Your compound, being relatively non-polar, will be retained, allowing more polar impurities to elute first.
-
-
Below is a protocol for developing a reversed-phase flash chromatography method.
Step-by-Step Protocol: Reversed-Phase Method Development
-
Solubility Test: Ensure your crude material is soluble in the injection solvent (e.g., methanol, acetonitrile, or DMSO).
-
Scouting Run: Use a C18 column and a generic gradient.
-
Mobile Phase A: Water (often with 0.1% formic acid or TFA to improve peak shape)
-
Mobile Phase B: Acetonitrile or Methanol (with the same modifier as A)
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-15 column volumes.
-
-
Analyze and Optimize: Based on the scouting run, identify the percentage of B at which your compound elutes. Design a shallower gradient around this point to improve the separation from nearby impurities.
Q3: I suspect my compound might be degrading on the silica gel column. How can I confirm this and what is the alternative?
A3: Compound degradation on silica is a common problem, especially for acid-sensitive molecules.
-
Causality: The acidic nature of silica gel can catalyze the decomposition of certain compounds.[6]
-
Confirmation & Solutions:
-
2D Thin Layer Chromatography (2D-TLC): This is a definitive way to check for on-plate decomposition.
-
Protocol:
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[7]
-
-
Alternative Purification Methods:
-
Reversed-Phase Chromatography: As the stationary phase is non-polar and the mobile phases are typically neutral or slightly acidic (with modifiers like formic acid), this is often a milder technique.[4]
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system where its solubility differs significantly from that of the impurities at different temperatures, recrystallization is an excellent, non-chromatographic purification method.
-
-
The diagram below illustrates the principle of 2D-TLC for stability assessment.
Caption: Visualization of a 2D-TLC experiment to detect compound instability.
Summary of Recommended Chromatography Conditions
| Parameter | Normal-Phase (Modified) | Reversed-Phase |
| Stationary Phase | Silica Gel or Alumina | C18-functionalized Silica |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | Water/Acetonitrile or Water/Methanol |
| Modifier | 0.1-1% Triethylamine (for silica) | 0.1% Formic Acid or Trifluoroacetic Acid |
| Elution Order | Most polar elutes last | Least polar (most hydrophobic) elutes last |
| Best For | Good separation from less polar impurities | Good separation from more polar impurities; acid-sensitive compounds |
References
-
PubChem. 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine. [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column - halogenated heterocyclic. [Link]
-
NIH National Center for Biotechnology Information. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. [Link]
-
NIH National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
Chromatography Forum. Method for pyridine amine derivative. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
ResearchGate. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
CORE. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]
-
YouTube. Reversed-phase chromatography - Episode 6 | Introduction to LC-MS/MS. [Link]
-
PubMed Central. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]
-
Michigan State University, Department of Chemistry. UV-Visible Spectroscopy. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
Reddit. issues with column chromatography purification of coordination complex. [Link]
-
RSC Publishing. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
-
PubChem. 6-Bromo-1H-pyrazolo[4,3-c]pyridine. [Link]
-
BYJU'S. Properties of Pyridine – C 5 H 5 N. [Link]
Sources
- 1. This compound|BLD Pharm [bldpharm.com]
- 2. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Time and Temperature for Imidazo[4,5-c]pyridine Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of imidazo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them a cornerstone in the development of novel therapeutics, from kinase inhibitors to antiviral agents[1][2][3].
However, the construction of this fused ring system is often sensitive to reaction parameters, with temperature and time being the most critical variables influencing yield, purity, and reproducibility. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate the common challenges encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of imidazo[4,5-c]pyridines.
Q1: What is the most common and fundamental method for synthesizing the imidazo[4,5-c]pyridine core?
The most prevalent and classical approach is the condensation-dehydration reaction between a 3,4-diaminopyridine derivative and a carboxylic acid or its equivalent (e.g., aldehydes, orthoesters, or nitriles)[1]. This method, often referred to as a Phillips-type condensation, typically requires harsh conditions, such as high temperatures and strongly acidic media (like polyphosphoric acid, PPA), to drive the final cyclization and dehydration step[1].
Q2: Why are reaction time and temperature so interdependent and critical for this synthesis?
Temperature and time are critical because they directly govern the kinetics of two competing processes: the desired product formation and undesired degradation or side-product formation.
-
Causality of Temperature: The initial condensation to form an amide or Schiff base intermediate, followed by the intramolecular cyclization and dehydration, are all steps with significant activation energy barriers. Therefore, sufficient thermal energy is required to drive the reaction forward at a reasonable rate[4]. However, excessive heat can lead to the decomposition of starting materials or the final product, which are often complex aromatic systems[5].
-
Causality of Reaction Time: The reaction must be allowed to proceed long enough for complete conversion of the starting materials. Monitoring the reaction (e.g., by TLC or LC-MS) is crucial because prolonged exposure to high temperatures, even optimal ones, can still lead to the formation of thermal degradation byproducts or complex polymeric materials[4][5].
Q3: My reaction with a 3,4-diaminopyridine and an aldehyde is not working well. What is the key difference compared to using a carboxylic acid?
When using an aldehyde, the reaction proceeds through a Schiff base intermediate, which must then undergo an oxidative cyclization to form the aromatic imidazole ring. If the reaction is run under strictly inert conditions, it may stall at a dihydro-imidazo[4,5-c]pyridine intermediate[6]. Often, these reactions rely on air oxidation, which can be slow and inefficient, leading to low yields[4]. In some cases, the addition of a mild oxidant is necessary to facilitate the final aromatization step[4]. In contrast, condensation with a carboxylic acid directly leads to an intermediate that cyclizes via dehydration, a mechanistically distinct and non-redox pathway[1].
Section 2: Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving specific experimental challenges.
Issue 1: Low or No Yield of the Desired Product
Symptom: Analysis of the crude reaction mixture by TLC or LC-MS shows predominantly unreacted 3,4-diaminopyridine and/or the coupling partner.
-
Possible Cause A: Insufficient Thermal Energy
-
Scientific Rationale: The intramolecular cyclization step is often the rate-limiting step and requires a significant input of thermal energy to overcome the activation barrier and facilitate the elimination of water[4]. If the temperature is too low, the reaction will stall after the initial intermolecular condensation.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Increase the reaction temperature in a stepwise manner (e.g., in 10-15 °C increments).
-
Solvent Choice: Ensure your solvent has a boiling point high enough to reach the required temperature. If necessary, switch to a higher-boiling solvent like DMF, DMSO, or use microwave-assisted heating, which can rapidly achieve high temperatures and often reduces reaction times[1].
-
Monitor Progress: Use TLC or LC-MS to check for the appearance of the product at each new temperature point. Be aware that at a certain point, increasing the temperature further may lead to decomposition rather than improved yield[5].
-
-
-
Possible Cause B: Reaction Time is Too Short
-
Scientific Rationale: Even at an optimal temperature, chemical reactions require a finite amount of time to reach completion. Heterocyclic condensations can be slower than expected, especially on a larger scale or if mixing is inefficient.
-
Troubleshooting Steps:
-
Conduct a Time-Course Study: Set up the reaction at what you believe is the optimal temperature. Withdraw small aliquots at regular intervals (e.g., every 1-2 hours) and quench them.
-
Analyze Conversion: Analyze each aliquot by LC-MS or 1H NMR to quantify the conversion of starting material to product.
-
Plot the Data: Plot the percentage of product formed versus time. The reaction is complete when the product concentration reaches a plateau. This will reveal the true optimal reaction time under your specific conditions.
-
-
Issue 2: Significant Formation of Impurities and Side Products
Symptom: The reaction produces the desired product, but it is accompanied by significant quantities of other compounds, complicating purification.
-
Possible Cause A: Product or Starting Material Decomposition
-
Scientific Rationale: The imidazo[4,5-c]pyridine core, while aromatic, can be susceptible to thermal degradation, especially if it possesses sensitive functional groups. This is often the case when a reaction is run at a high temperature for an extended period.
-
Troubleshooting Steps:
-
Reduce Temperature, Increase Time: Based on your optimization data, attempt the reaction at a lower temperature but for a longer duration. This can often provide enough energy for the desired reaction while staying below the decomposition threshold of the product.
-
Check Reagent Purity: Impurities in starting materials can sometimes catalyze side reactions. Ensure the purity of your 3,4-diaminopyridine and coupling partner before starting[5].
-
Inert Atmosphere: If your molecules are sensitive, ensure the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions[5]. The pyridine nitrogen, for instance, can be susceptible to oxidation to form an N-oxide[4].
-
-
-
Possible Cause B: Incomplete Cyclization and Aromatization
-
Scientific Rationale: As mentioned in the FAQ, reactions with aldehydes can stall at the dihydro- intermediate if the final oxidative aromatization step is inefficient[6]. This intermediate is a common impurity. Similarly, condensation with a carboxylic acid can stall at the N-acyl intermediate if dehydration is not complete.
-
Troubleshooting Steps:
-
For Aldehyde Condensations: If you suspect a stalled reaction, try bubbling air through the reaction mixture or running it open to the atmosphere (if reagents are stable) to facilitate oxidation. Alternatively, introduce a mild chemical oxidant.
-
For Carboxylic Acid Condensations: If the N-acyl intermediate is observed, this indicates that water removal is the issue. Increase the temperature or, more effectively, use a dehydrating agent. Polyphosphoric acid (PPA) is commonly used as both an acid catalyst and a powerful dehydrating agent for this purpose[1]. A Dean-Stark trap can also be effective for reactions in appropriate solvents like toluene[4].
-
-
Data Summary for Optimization
The following table provides a structured example for a temperature screening experiment.
| Trial | Temperature (°C) | Reaction Time (h) | Solvent | Observations (LC-MS) | Target Product Yield (%) |
| 1 | 80 | 16 | DMF | >70% Starting Material | <10% |
| 2 | 100 | 16 | DMF | ~30% Starting Material | ~55% |
| 3 | 120 | 16 | DMF | <5% Starting Material, ~10% Impurity | ~80% |
| 4 | 140 | 16 | DMF | No Starting Material, >30% Impurities | ~50% (Decomposition) |
| Opt. | 120 | 16 | DMF | Optimal balance of conversion and purity | ~80% |
Section 3: Experimental Protocols
These protocols provide a starting point for synthesis and a clear workflow for optimization.
Protocol 1: General Procedure for Synthesis of 2-Substituted-3H-imidazo[4,5-c]pyridine
This protocol is a generalized representation of a Phillips-type condensation and should be adapted for specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3,4-diaminopyridine (1.0 eq).
-
Solvent and Acid Addition: Add the desired carboxylic acid (1.1 eq) and polyphosphoric acid (PPA) (approx. 10-20 times the weight of the diaminopyridine). Caution: PPA is highly viscous and corrosive.
-
Heating and Reaction: Heat the mixture with vigorous stirring. The optimal temperature is typically between 120-180 °C. The high viscosity of PPA requires strong mechanical stirring.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it into a cold NaOH solution, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by TLC or LC-MS. A typical reaction time is 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to approximately 80-90 °C and carefully pour it onto crushed ice or into a beaker of cold, rapidly stirring water. Caution: This quenching process is highly exothermic.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated base (e.g., 50% NaOH or solid K₂CO₃) until the pH is ~8-9. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Workflow for Temperature and Time Optimization
-
Small-Scale Reactions: Set up a parallel array of small-scale reactions (e.g., in microwave vials or a parallel synthesizer block) using identical amounts of starting materials and solvent.
-
Temperature Screening: Set each reaction to a different temperature (e.g., 80, 90, 100, 110, 120, 130 °C). Let all reactions run for a fixed, extended period (e.g., 12 hours).
-
Analysis: After 12 hours, cool all reactions and analyze an aliquot from each by LC-MS. Identify the temperature that gives the best conversion to the product with the fewest impurities. This is your preliminary optimal temperature.
-
Time-Course Study: Using the optimal temperature identified in step 3, set up a new, slightly larger-scale reaction.
-
Sampling: Withdraw and analyze aliquots at set time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Determine Optimal Time: Plot the product concentration versus time. The optimal reaction time is the point at which the curve flattens, indicating that the reaction has reached completion. Running the reaction longer than this time provides no benefit and increases the risk of decomposition.
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield reactions.
Diagram 2: Experimental Optimization Workflow
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
overcoming solubility issues with 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine in assays
Welcome to the technical support center for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered during in vitro and cell-based assays. Given the heterocyclic nature of this compound, which is common among kinase inhibitors and other targeted therapeutic agents, poor aqueous solubility can be a significant hurdle to obtaining reliable and reproducible data.
This document provides a structured approach to identifying the root cause of solubility issues and implementing effective solutions. We will move from foundational knowledge in our Frequently Asked Questions to detailed, actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A: For most biological applications, the recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[1] this compound, like many heterocyclic compounds, is expected to have high solubility in this polar aprotic solvent. Always use a fresh, anhydrous grade of DMSO, as contaminating moisture can decrease the solubility of the compound and promote degradation over time.
Q2: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
A: This phenomenon is commonly referred to as "solvent shock" or "precipitation upon dilution."[2] Your compound is highly soluble in 100% DMSO but may have very low solubility in the aqueous environment of your assay. When a concentrated DMSO stock is rapidly diluted into the buffer, the compound is suddenly in a solvent where it is not soluble, causing it to crash out of solution.[3]
Q3: What is the maximum final concentration of DMSO I should use in my assay?
A: As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, and certainly not exceeding 1%.[3][4] While DMSO is a versatile solvent, at higher concentrations it can have direct biological effects, including cytotoxicity, altered cell differentiation, and even direct inhibition or activation of enzymes, which can confound your experimental results.[1] Always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions.
Q4: Can the pH of my assay buffer affect the solubility of this compound?
A: Yes, absolutely. The imidazo[4,5-c]pyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH. This makes the compound's solubility pH-dependent.[5][6] Imidazopyridine derivatives often have a pKa in the range of 4-6, meaning they are more soluble in acidic conditions (pH < pKa) where they are protonated and carry a positive charge. If your assay buffer is neutral or slightly basic (e.g., PBS at pH 7.4), the compound will be in its less soluble, neutral form.
Q5: I am seeing precipitation in my cell culture plate after 24-48 hours of incubation. What could be the cause?
A: Delayed precipitation can be due to several factors. The compound may be slowly coming out of a supersaturated solution. Additionally, changes in the local environment of the cell culture medium can play a role. As cells metabolize, they can produce acidic byproducts, causing a drop in the local pH, which could, in turn, affect the solubility of a pH-sensitive compound.[2] Temperature shifts from room temperature to 37°C can also decrease the solubility of some compounds.[2][7] Finally, the compound may be interacting with components in the serum or the media itself.[8]
In-Depth Troubleshooting and Optimization Protocols
If the FAQs have not resolved your issue, the following section provides a systematic approach to diagnosing and solving solubility problems with this compound.
Protocol 1: Systematic Solubility Assessment
Before proceeding with complex assays, it is crucial to determine the kinetic solubility of your compound in your specific assay buffer. This will define the upper concentration limit for your experiments. A nephelometric assay is a high-throughput method to assess kinetic solubility.[9][10]
Objective: To determine the maximum soluble concentration of this compound in your chosen aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Nephelometer or plate reader capable of measuring light scattering
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Create a Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in DMSO.
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume of your assay buffer (e.g., 198 µL). This will create your final assay concentrations while keeping the final DMSO concentration constant (in this example, 1%).
-
Incubate: Allow the plate to incubate at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate on a nephelometer, which measures the intensity of scattered light.
-
Analyze: Plot the light scattering units against the compound concentration. The concentration at which the light scattering signal begins to increase significantly above the baseline is your kinetic solubility limit.
The following diagram illustrates the workflow for this systematic solubility assessment.
Caption: Workflow for determining kinetic solubility.
Troubleshooting Decision Tree
If your desired experimental concentration is above the measured kinetic solubility limit, use the following decision tree to select an appropriate solubilization strategy.
Caption: Decision tree for solubility troubleshooting.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol details how to systematically test if adjusting the pH of your buffer can improve the solubility of this compound.
Objective: To create a pH-solubility profile for the compound.
Methodology:
-
Follow the steps outlined in Protocol 1 .
-
Instead of using a single assay buffer, prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Perform the kinetic solubility assessment in each of these buffers.
-
Plot the kinetic solubility limit against the pH.
-
This will reveal the optimal pH range for your compound's solubility. Remember that the chosen pH must be compatible with your biological system (e.g., enzyme activity, cell viability).[11]
Protocol 3: Utilizing Co-solvents and Excipients
When pH modification is not an option, co-solvents or other excipients can be employed.[12][13][14]
Co-solvents:
-
Polyethylene Glycol (PEG) 400 or Propylene Glycol: These are less toxic than DMSO and can be used in combination. Try preparing your stock solution in a mixture of DMSO and PEG400 (e.g., 1:1 v/v).
-
Ethanol: Can be effective but is also more volatile and can have effects on cells.
Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Screening Protocol: Prepare solutions of your compound in your assay buffer containing increasing concentrations of HP-β-CD (e.g., 0.5%, 1%, 2% w/v) and assess for improved solubility.
-
Data Summary Table:
The table below provides a template for summarizing your findings from the solubility optimization experiments. This structured approach allows for easy comparison of different methods.
| Solubilization Method | Buffer/Vehicle Composition | Max Soluble Concentration (µM) | Observations |
| Baseline | PBS, pH 7.4, 1% DMSO | From Protocol 1 | e.g., Precipitation > 10 µM |
| pH Adjustment | Citrate Buffer, pH 5.5, 1% DMSO | From Protocol 2 | e.g., Clear solution up to 50 µM |
| Co-solvent | PBS, pH 7.4, 5% PEG400, 1% DMSO | From Protocol 3 | e.g., Slight improvement to 15 µM |
| Excipient | PBS, pH 7.4, 2% HP-β-CD, 1% DMSO | From Protocol 3 | e.g., Soluble up to 100 µM |
Final Recommendations
-
Always Validate: Before launching a large-scale screen or critical experiment, always visually inspect your highest concentration wells under a microscope to confirm the absence of precipitate.
-
Kinetic vs. Thermodynamic Solubility: Remember that these protocols assess kinetic solubility, which is most relevant for in vitro assays where a DMSO stock is diluted into buffer.[9][10] Thermodynamic solubility, which is a lower value determined over a longer incubation of solid material, is more relevant for oral bioavailability and formulation for in vivo studies.[17]
-
Compound Stability: When altering pH or adding excipients, be mindful of potential effects on compound stability. It may be necessary to confirm the integrity of your compound under the final assay conditions using a method like LC-MS.
By adopting a systematic and evidence-based approach, researchers can successfully navigate the solubility challenges posed by this compound, leading to more accurate and reliable experimental outcomes.
References
-
G. L. Amidon, H. Lennernäs, V. P. Shah, and J. R. Crison, “A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability,” AAPS J., vol. 12, no. 3, pp. 413–420, 2010. [Link]
-
J. D. Davis and V. M. A. Brewster, "Cyclodextrin-based formulations: a state-of-the-art review," J. Pharm. Sci., vol. 93, no. 5, pp. 1093-1126, 2004. [Link]
-
World Pharma Today, "Innovative Formulation Strategies for Poorly Soluble Drugs." [Link]
-
Hilaris Publisher, "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs." [Link]
-
ResearchGate, "Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF." [Link]
-
ResearchGate, "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF." [Link]
-
Wikipedia, "Cosolvent." [Link]
-
MDPI, "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." [Link]
-
NIH, "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems." [Link]
-
Quora, "How to make a stock solution of a substance in DMSO." [Link]
-
NIH, "Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications." [Link]
-
NIH, "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." [Link]
-
Procell, "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." [Link]
-
Shandong IRO Chelating Chemical Co., Ltd., "Cosolvent - The 'Medicinal Magician' in The Laboratory." [Link]
-
ResearchGate, "co-solvent application for biological systems | Request PDF." [Link]
-
PubChemLite, "this compound." [Link]
-
Taylor & Francis, "Cosolvent – Knowledge and References." [Link]
-
Drug Development & Delivery, "SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs." [Link]
-
ResearchGate, "How to deal with the poor solubility of tested compounds in MTT assay?" [Link]
-
PubChem, "7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine." [Link]
-
SEN Pharma, "EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY." [Link]
-
Pharmaceutical Technology, "Excipients for Solubility Enhancement of Parenteral Formulations." [Link]
-
Gattefossé, "Excipients for Solubility and Bioavailability Enhancement." [Link]
-
PubChemLite, "6-bromo-1h-imidazo[4,5-c]pyridine." [Link]
-
PubMed, "Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine." [Link]
-
NIH, "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability." [Link]
-
PubChem, "6-Bromo-1H-pyrazolo[4,3-c]pyridine." [Link]
-
PubMed, "In vitro solubility assays in drug discovery." [Link]
-
MDPI, "Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class." [Link]
-
International Journal of Trend in Scientific Research and Development, "Preparation and Biological Screening of Novel Heterocyclic Compounds." [Link]
-
YouTube, "MedChem Essentials: Solubility part 2." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. m.youtube.com [m.youtube.com]
preventing decomposition of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine during storage
Welcome to the dedicated technical support guide for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles and analytical best practices.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to atmospheric moisture, oxygen, light, and heat. Many organic materials can degrade or decompose over time due to exposure to these elements, and reactions can be accelerated by light or elevated temperatures.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by displacing oxygen and moisture.[1] |
| Container | Tightly sealed amber glass vial | Protects from light exposure and prevents ingress of moisture and air. |
| Location | Dark, dry place (e.g., desiccator inside a refrigerator) | Minimizes exposure to ambient light and humidity. |
For highly sensitive applications or long-term archival, storage in an inert-atmosphere glove box is the most secure method.[1]
Q2: Is this compound sensitive to air and moisture?
A2: Yes. Heterocyclic compounds, particularly those with halogen substituents, can be susceptible to degradation from atmospheric oxygen and moisture.[1][2] It is best practice to handle this compound using air-free techniques, such as within a glove box or on a Schlenk line, especially when dispensing or weighing the material.[1][3][4] If an inert environment is not accessible, minimize the exposure time to the atmosphere and securely reseal the container immediately after use.
Q3: How does light exposure affect the stability of this compound?
A3: Halogenated aromatic compounds can be susceptible to photodegradation. Energy from light, particularly in the UV spectrum, can potentially initiate the cleavage of carbon-halogen bonds, leading to the formation of reactive radical species and subsequent decomposition. Therefore, storing the compound in an amber vial and in a dark location is a critical preventative measure.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased potential for solvent-mediated degradation. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store the solution under an inert atmosphere at a low temperature (e.g., -20°C). Always prepare fresh solutions for critical experiments.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This guide provides a systematic approach to troubleshooting suspected decomposition of your this compound sample.
Scenario 1: Inconsistent Experimental Results or Loss of Potency
Question: My recent experiments using a previously reliable batch of this compound are yielding unexpected results (e.g., lower yield, new byproducts, or reduced biological activity). Could the compound have degraded?
Answer: Yes, inconsistent results are a primary indicator of compound degradation. The presence of impurities can interfere with reactions and biological assays.
Troubleshooting Workflow:
Caption: Potential degradation pathways for the target compound.
Analytical Troubleshooting Protocols
Protocol 1: Purity Assessment by UPLC-MS
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and rapid method to assess the purity of your compound and identify potential degradation products. [2] Objective: To separate the parent compound from any impurities or degradation products and obtain their mass-to-charge ratios for identification.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Prepare a "control" sample from a new, unopened vial of the compound if available.
-
-
UPLC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. A typical gradient might be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 1-5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The imidazo[4,5-c]pyridine structure is expected to readily protonate.
-
Mass Range: Scan a range that includes the expected mass of the parent compound (m/z ~232.9 for [M+H]+) and potential degradation products (e.g., loss of Br, Cl, or addition of oxygen). A scan range of 100-500 m/z is a reasonable starting point.
-
-
Data Analysis:
-
Compare the chromatograms of your suspect sample and the control sample.
-
Look for the appearance of new peaks or a significant decrease in the area of the main peak in the suspect sample.
-
Examine the mass spectrum of any new peaks to hypothesize their structure (e.g., a peak with a mass corresponding to the loss of bromine, M-79/81, or chlorine, M-35/37).
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and is an excellent tool for identifying degradation products if they are present in sufficient quantities (>1-5%).
Objective: To confirm the structure of the bulk material and identify major degradation products.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Compare the acquired spectra to a reference spectrum of the pure compound.
-
Look for the appearance of new signals or changes in the chemical shifts and coupling patterns of the existing signals.
-
For example, dehalogenation would result in the appearance of new aromatic C-H signals in the ¹H NMR spectrum and corresponding changes in the ¹³C spectrum.
-
References
-
Handling air-sensitive reagents AL-134. MIT. [Link]
Sources
Technical Support Center: Scaling the Synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot plant production. We will delve into the underlying chemical principles of a plausible synthetic route, anticipate the challenges at each stage, and provide actionable troubleshooting strategies.
Synthetic Strategy Overview
A robust and scalable synthesis of this compound can be envisioned through a multi-step process. This proposed route is designed to control the regiochemistry of the halogen substituents, a critical aspect of this synthesis.
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis of the Core Intermediate: 6-Bromo-1H-imidazo[4,5-c]pyridin-4-ol
The synthesis commences with the formation of the key intermediate, 6-bromo-1H-imidazo[4,5-c]pyridin-4-ol. This is achieved through the cyclization of 5-bromo-3,4-diaminopyridine.
Step 1: Synthesis of 5-Bromo-3,4-diaminopyridine
A common precursor for this synthesis is 3-amino-5-bromopyridine.
Protocol:
-
Nitration: 3-Amino-5-bromopyridine is nitrated to introduce a nitro group, which is then reduced.
-
Reduction: The nitro group is subsequently reduced to an amine, yielding 5-bromo-3,4-diaminopyridine.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Starting Material | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine |
| Nitrating Agent | Fuming HNO₃/H₂SO₄ | Mixed Acid (HNO₃/H₂SO₄) |
| Reduction Method | SnCl₂/HCl or H₂/Pd-C | Catalytic Hydrogenation (H₂/Pd-C) |
| Typical Yield | 60-70% | 65-75% |
Troubleshooting and FAQs: Synthesis of 5-Bromo-3,4-diaminopyridine
Q1: Low yields are observed during the nitration step. What are the possible causes and solutions?
-
Cause: Incomplete nitration or side reactions. The nitration of aminopyridines can be aggressive and lead to the formation of byproducts if not properly controlled.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to minimize side reactions.
-
Reagent Addition: Add the nitrating agent slowly and sub-surface to ensure efficient mixing and to avoid localized "hot spots."
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
-
Q2: The reduction of the nitro group is sluggish or incomplete. How can this be addressed?
-
Cause: Catalyst deactivation or insufficient hydrogen pressure (for catalytic hydrogenation).
-
Solution:
-
Catalyst Quality: Ensure the use of a high-quality palladium on carbon (Pd/C) catalyst. The catalyst should be handled under an inert atmosphere to prevent deactivation.
-
Hydrogen Pressure: On a larger scale, ensure adequate hydrogen pressure and efficient agitation to overcome mass transfer limitations.
-
Solvent Choice: Use a solvent that effectively dissolves the starting material and is compatible with the hydrogenation conditions (e.g., ethanol, methanol, or ethyl acetate).
-
Step 2: Cyclization to 6-Bromo-1H-imidazo[4,5-c]pyridin-4-ol
The cyclization of 5-bromo-3,4-diaminopyridine can be achieved using various C1 sources. For scale-up, urea is an attractive option due to its low cost and safety profile.
Protocol:
-
A mixture of 5-bromo-3,4-diaminopyridine and urea is heated, leading to the formation of the imidazo[4,5-c]pyridin-4-ol ring system.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Cyclizing Agent | Urea, Phosgene derivatives (e.g., CDI) | Urea |
| Reaction Temperature | 180-200 °C | 180-200 °C (with careful monitoring) |
| Typical Yield | 70-80% | 75-85% |
Troubleshooting and FAQs: Cyclization Step
Q1: The cyclization reaction with urea results in a dark, intractable mixture and low yields. What is happening?
-
Cause: Thermal decomposition at high temperatures. Urea decomposition can lead to the formation of various byproducts that can polymerize or char.
-
Solution:
-
Precise Temperature Control: Implement strict temperature control using a reliable heating system. A gradual ramp-up to the target temperature is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Alternative Reagents: While urea is cost-effective, consider using milder cyclizing agents like 1,1'-carbonyldiimidazole (CDI) at a lower temperature if yield and purity are major issues, though this will increase cost.[1]
-
Part 2: Chlorination of the Imidazo[4,5-c]pyridin-4-ol Core
This step involves the conversion of the hydroxyl group at the 4-position to a chloro group, a crucial transformation to arrive at the target molecule.
Protocol:
-
6-Bromo-1H-imidazo[4,5-c]pyridin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Additives | N,N-Dimethylaniline, DMF (catalytic) | N,N-Dimethylaniline |
| Reaction Temperature | Reflux (around 110 °C) | 100-110 °C (with robust reflux condenser) |
| Typical Yield | 80-90% | 85-95% |
Troubleshooting and FAQs: Chlorination with POCl₃
Caption: Troubleshooting flowchart for the chlorination step.
Q1: The chlorination reaction is incomplete, with starting material remaining. How can I drive the reaction to completion?
-
Cause: Insufficient chlorinating agent or deactivation by moisture. POCl₃ is highly reactive with water.[2][3]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere.
-
Stoichiometry: On a larger scale, it may be necessary to use a larger excess of POCl₃ to ensure the reaction goes to completion.
-
Reaction Time: Increase the reaction time and monitor by HPLC until the starting material is consumed.
-
Q2: The work-up of the POCl₃ reaction is hazardous and difficult to control on a large scale. What are the best practices for quenching?
-
Cause: POCl₃ reacts violently and exothermically with water and other protic solvents, releasing HCl gas.[4][5]
-
Solution:
-
Controlled Quenching: The reaction mixture should be cooled to room temperature and then very slowly and carefully added to a large volume of crushed ice with vigorous stirring. This should be done in a well-ventilated area or a fume hood designed for large-scale reactions.
-
pH Adjustment: After quenching, the acidic solution must be neutralized. This should be done cautiously with a base such as sodium carbonate or sodium hydroxide solution, while maintaining cooling to manage the exotherm.
-
Q3: What are the common byproducts in this chlorination, and how can they be minimized?
-
Cause: Over-chlorination or side reactions at elevated temperatures can lead to the formation of polychlorinated species or other degradation products.
-
Solution:
-
Temperature Control: Avoid excessive heating. Maintain a steady reflux without aggressive boiling.
-
Use of Additives: A tertiary amine like N,N-dimethylaniline can act as a catalyst and may help to moderate the reaction and improve selectivity.[6]
-
Part 3: Regioselective Bromination
The final step is the introduction of the bromine atom at the 6-position. If the synthesis started with a non-brominated pyridine, this step would be crucial for regiocontrol. However, in our proposed route, the bromine is already in place. If an alternative route is taken where bromination is the final step, the following considerations are critical.
Protocol (for an alternative route):
-
4-Chloro-1H-imidazo[4,5-c]pyridine is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile, DMF | Acetonitrile |
| Reaction Temperature | Room temperature to 60 °C | 25-40 °C (with cooling capability) |
| Typical Yield | 70-85% | 75-90% |
Troubleshooting and FAQs: Bromination
Q1: The bromination with NBS is not regioselective, leading to a mixture of isomers. How can I improve selectivity for the 6-position?
-
Cause: The electronic nature of the imidazo[4,5-c]pyridine ring system can direct bromination to other positions.
-
Solution:
-
Solvent Effects: The choice of solvent can influence regioselectivity. Less polar solvents may favor the desired isomer.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity.
-
Protecting Groups: In some cases, a protecting group on the imidazole nitrogen can be used to direct the bromination, although this adds extra steps to the synthesis.
-
Q2: The bromination reaction is highly exothermic and difficult to control on a large scale. What are the safety considerations?
-
Cause: Bromination reactions, particularly with reactive aromatic systems, can be highly exothermic, posing a risk of a runaway reaction.[7]
-
Solution:
-
Slow Addition: The brominating agent (NBS) should be added in portions or as a solution over an extended period to control the rate of heat generation.
-
Efficient Cooling: The reactor must be equipped with an efficient cooling system to dissipate the heat generated during the reaction.
-
Dilution: Running the reaction at a lower concentration can also help to manage the exotherm.
-
Part 4: Purification of the Final Product
The final product, this compound, is a polar heterocyclic compound, which can present purification challenges, especially at scale.
Troubleshooting and FAQs: Purification
Caption: General purification workflow for the final product.
Q1: The crude product is difficult to purify by crystallization and "oils out." What can I do?
-
Cause: The presence of impurities that inhibit crystal lattice formation or a suboptimal solvent system.
-
Solution:
-
Solvent Screening: A thorough screening of different solvent systems (single and mixed solvents) is necessary to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seed Crystals: Using seed crystals of the pure compound can help to induce crystallization.
-
Anti-Solvent Addition: Dissolving the crude product in a good solvent and then slowly adding an anti-solvent can also promote crystallization.
-
Q2: Column chromatography on silica gel gives poor separation and streaking. What are the alternatives for large-scale purification?
-
Cause: The basic nitrogen atoms in the heterocyclic core can interact strongly with the acidic silica gel, leading to poor chromatography.
-
Solution:
-
Modified Mobile Phase: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape on silica gel.[8]
-
Alternative Stationary Phases: For large-scale purification, consider using a less acidic stationary phase like alumina or reversed-phase chromatography (C18 silica).[9]
-
Strong Cation Exchange (SCX) Chromatography: This can be a very effective technique for purifying polar basic compounds.[10]
-
References
-
Wikipedia. (2023). Phosphoryl chloride. [Link]
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): PHOSPHORUS OXYCHLORIDE. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. [Link]
-
Ma, S., & Li, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 14699–14709. [Link]
- Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145.
- Li, W., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Spirituality, Business and Technology, 3(2), 1-4.
- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Indian Chemical Society. (2022). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
-
Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(10), 5186-5190. [Link]
-
Dyminska, L., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5034. [Link]
-
Organic Chemistry Portal. (2021). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. [Link]
-
Wang, Y., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 897. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
-
Royal Society of Chemistry. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
ACS Publications. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
-
ResearchGate. (2010). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]
-
National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
ResearchGate. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
National Center for Biotechnology Information. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
National Center for Biotechnology Information. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
-
National Center for Biotechnology Information. (2019). A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
National Center for Biotechnology Information. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
-
National Center for Biotechnology Information. (2013). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. [Link]
-
Chemistry Steps. (2023). POCl3 for Dehydration of Alcohols. [Link]
-
MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]
-
National Center for Biotechnology Information. (2010). [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. lanxess.com [lanxess.com]
- 5. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 6. download.atlantis-press.com [download.atlantis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and removing impurities from 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification and handling of this compound. The following information is curated to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.
Introduction: The Challenge of Purity
This compound is a key heterocyclic building block in medicinal chemistry.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the validity of biological screening data. Impurities can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products. This guide will equip you with the necessary knowledge to identify and remove these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, based on common synthetic pathways for related imidazo[4,5-c]pyridines, you should be vigilant for:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include diaminopyridine precursors or cyclizing agents.
-
Isomeric Impurities: Incomplete reactions or side reactions can lead to the formation of isomers.
-
Over-brominated or Over-chlorinated Species: If the synthesis involves halogenation steps, there is a risk of multiple halogen additions.
-
Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis, leading to the corresponding hydroxyl derivative.
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., ethanol, dichloromethane) may be present in the final product.[4]
Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?
A2: A systematic approach is crucial. First, compare your spectrum with a reference spectrum if available. Pay close attention to the aromatic region, as shifts in the signals can indicate changes in the substitution pattern on the pyridine ring. The presence of aliphatic signals might suggest residual solvents or starting materials. For a more definitive identification, techniques like LC-MS or GC-MS are invaluable as they provide molecular weight information of the impurities, which can help in elucidating their structures.[5]
Q3: What is the recommended first-pass purification method for this compound?
A3: For many crystalline organic compounds, recrystallization is an excellent initial purification technique.[6] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective.
Q4: I'm struggling to find a suitable recrystallization solvent. What are my other options?
A4: If recrystallization proves ineffective, column chromatography is the next logical step. Given the polar nature of the imidazo[4,5-c]pyridine core, normal-phase silica gel chromatography with a mobile phase gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before scaling up to a column.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or unresolved peaks in HPLC analysis. | 1. Poor sample solubility in the mobile phase. 2. Column degradation. 3. Inappropriate mobile phase composition or pH. | 1. Ensure complete dissolution of the sample in a suitable solvent before injection.[7] 2. Flush the column with a strong solvent or replace it if necessary. 3. Experiment with different mobile phase compositions, gradients, and pH modifiers. |
| The compound appears to be degrading during purification. | 1. Sensitivity to heat during recrystallization. 2. Instability on silica gel during chromatography. 3. Exposure to incompatible solvents or reagents. | 1. Use a lower boiling point solvent for recrystallization or employ a cold recrystallization technique. 2. Consider using a less acidic stationary phase like alumina or deactivated silica. 3. Review the chemical compatibility of your compound with the chosen purification method. |
| Low recovery after purification. | 1. The compound is too soluble in the recrystallization solvent. 2. The compound is strongly adsorbed to the stationary phase in chromatography. 3. Precipitation of the product on the column. | 1. Cool the recrystallization mixture to a lower temperature or add an anti-solvent to induce precipitation. 2. Increase the polarity of the mobile phase in chromatography. 3. Use a solvent system that ensures the solubility of your compound throughout the chromatographic run. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization will be required based on the specific impurities present.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation:
-
Choose an appropriate solvent system based on TLC analysis.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the silica gel.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Workflow
Caption: A decision-making workflow for the purification of this compound.
References
- BLD Pharm. This compound.
- National Center for Biotechnology Information. "Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine." PubChem.
- National Center for Biotechnology Information. "this compound." PubChem.
- ChemUniverse. This compound.
- Agency for Toxic Substances and Disease Registry. "Analytical Methods for Pyridine.
- Synblock. 6-bromo-1H-imidazo[4,5-c]pyridine.
- Fisher Scientific. 6-Bromo-1h-imidazo[4, 5-c]pyridine, min 95%.
- Aladdin. This compound.
- Wang, W. et al. "Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. "A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC."
Sources
- 1. This compound|BLD Pharm [bldpharm.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of nitrogen-containing heterocycles. Specifically, it addresses the nuances of catalyst selection for cross-coupling reactions involving the dihalogenated substrate, 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of achieving selective and high-yielding transformations.
The Challenge: Chemoselectivity in Dihalogenated Heterocycles
The primary challenge in the functionalization of this compound lies in achieving chemoselectivity. The molecule presents two distinct carbon-halogen bonds, C(6)-Br and C(4)-Cl, each with different reactivities. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity trend follows C-I > C-Br > C-Cl.[1] This is attributed to the bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-limiting.[2] The C-Br bond, being weaker and more polarizable than the C-Cl bond, is typically more reactive towards palladium(0) catalysts.[2]
However, the electronic environment of the imidazo[4,5-c]pyridine core, including the presence of nitrogen atoms, can influence catalyst activity and selectivity. The Lewis basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Therefore, a careful selection of the catalyst system—comprising the palladium source and the ligand—is paramount for successful and selective coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid. Which halogen is expected to react first?
A1: Under standard Suzuki-Miyaura conditions, the C-Br bond at the 6-position is expected to react preferentially over the C-Cl bond at the 4-position. This selectivity is governed by the faster rate of oxidative addition of the C-Br bond to the Pd(0) catalyst compared to the C-Cl bond.[2] To favor mono-substitution at the C-6 position, it is advisable to use milder reaction conditions, such as lower temperatures and shorter reaction times, with a catalyst system known for high activity at lower temperatures.
Q2: My Suzuki-Miyaura reaction is giving low yields and a mixture of products, including di-substituted and debrominated starting material. What are the likely causes and how can I improve selectivity?
A2: Low yields and lack of selectivity can stem from several factors:
-
Catalyst System: The choice of ligand is critical. For activating the less reactive C-Cl bond, more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs) are often required.[2] If your goal is mono-substitution at the C-6 position, a less active catalyst system might be beneficial.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote the slower reaction at the C-Cl bond, leading to di-substitution. Consider lowering the temperature and monitoring the reaction closely to stop it once the desired mono-substituted product is formed.
-
Base Selection: The choice of base can influence both the reaction rate and the prevalence of side reactions like protodehalogenation (loss of the halogen atom).[3] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. Ensure anhydrous conditions, as water can be a proton source for this side reaction.[3]
-
Catalyst Poisoning: The nitrogen atoms in the imidazopyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3] The use of bulky ligands can shield the metal center and mitigate this effect.
Q3: I want to perform a Buchwald-Hartwig amination. Can I selectively introduce an amine at the C-6 position?
A3: Yes, selective amination at the C-6 position is feasible and follows the same reactivity principles as Suzuki-Miyaura coupling. The C-Br bond is more susceptible to oxidative addition. Key considerations for a successful Buchwald-Hartwig amination include:
-
Ligand Choice: Sterically hindered biaryl phosphine ligands, such as XPhos, SPhos, or RuPhos, are often highly effective for C-N bond formation.[4] These ligands promote both oxidative addition and the subsequent reductive elimination step.[4]
-
Base: Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[5] However, for substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[5]
-
Catalyst Deactivation: Amines themselves can act as ligands for palladium, potentially leading to catalyst deactivation.[6] It is often beneficial to use a slightly higher ligand-to-palladium ratio to counteract this effect.[6]
Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[3] To mitigate this:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Palladium Precatalyst: Using a well-defined Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species can sometimes reduce homocoupling compared to using Pd(0) sources directly.
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry.
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is the most critical parameter for controlling selectivity and achieving high yields. Below is a comparative table to guide your selection for Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Reaction Type | Target Selectivity | Recommended Catalyst System | Rationale |
| Suzuki-Miyaura | C-6 (Bromo) Selective | Pd(OAc)₂ or Pd₂(dba)₃ with a simple phosphine ligand like PPh₃ or a moderately electron-rich ligand. | A less reactive catalyst system will favor the more facile C-Br bond activation while minimizing reaction at the C-Cl bond. |
| Suzuki-Miyaura | C-4 (Chloro) Selective (after C-6 functionalization) | Pd(OAc)₂ or a Pd(II) precatalyst with a highly electron-rich and bulky biaryl phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. | Activation of the stronger C-Cl bond requires a more electron-rich palladium center, which is achieved with these advanced ligands.[2] |
| Buchwald-Hartwig Amination | C-6 (Bromo) Selective | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as RuPhos or BrettPhos. | These ligands are known to facilitate C-N reductive elimination and are effective for a wide range of amines.[4] |
| Buchwald-Hartwig Amination | C-4 (Chloro) Selective (after C-6 functionalization) | A highly active catalyst system, potentially with a more specialized ligand like MorDalPhos, may be required.[7] Elevated temperatures will likely be necessary. | The C-Cl bond is significantly less reactive towards amination, necessitating a highly active catalyst. |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents. Reagent purity, especially of the amine in Buchwald-Hartwig reactions, is critical for success.[6]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, 4:1, 5 mL).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C-6 Position
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., XPhos, 0.03 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 100-110 °C) and monitor the reaction progress.
-
Work-up: After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
Visualizing the Process
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Catalyst Selection
Caption: Decision workflow for selecting a catalyst system based on reaction type and target site.
References
- BenchChem. Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
- Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines.
-
Grace M, et al. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry - An Asian Journal. 2023;18(9):e202300036. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. RSC Advances. 2014;4:19766-19777.
- BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. 2017;2(1):236-246. Available from: [Link].
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available from: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
-
Düfert MA, Billingsley KL, Buchwald SL. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2017;139(35):12246-12255. Available from: [Link].
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016;116(19):12039-12122. Available from: [Link].
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available from: [Link].
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022;26(8):2266-2283. Available from: [Link].
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from: [Link].
-
Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. National Institutes of Health. Available from: [Link].
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available from: [Link].
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link].
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link].
- Cross-Coupling Chemistry.
-
Kashani SK, Jessiman JE, Vahdati K, et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2022. Available from: [Link].
-
Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health. Available from: [Link].
-
Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. 2014;79(11):4796-4809. Available from: [Link].
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link].
- BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link].
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health. Available from: [Link].
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. Available from: [Link].
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available from: [Link].
Sources
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 6-Bromo-4-Chloro-1H-Imidazo[4,5-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine derivatives. This guide is designed to help you navigate the complexities of interpreting Nuclear Magnetic Resonance (NMR) spectra for this class of compounds. Unexpected chemical shifts can be a significant roadblock in structure elucidation and reaction monitoring. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Core Structure and Potential NMR Complexities
The this compound core is a heteroaromatic system with multiple nitrogen atoms and electron-withdrawing halogens. This intricate electronic environment can lead to several phenomena that complicate NMR spectra, including:
-
Tautomerism: The proton on the imidazole ring can reside on different nitrogen atoms, leading to a mixture of tautomers in solution.
-
Anisotropic Effects: The aromatic rings generate their own local magnetic fields, which can shield or deshield nearby protons, causing shifts that are difficult to predict.[1][2][3]
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the NMR solvent can significantly influence chemical shifts, particularly for N-H and other exchangeable protons.
-
Substituent Effects: The electronic properties of substituents on the imidazopyridine core can dramatically alter the chemical shifts of the ring protons and carbons.[4]
II. Troubleshooting Guide: A Step-by-Step Approach to Resolving Ambiguous NMR Data
When faced with an NMR spectrum that doesn't align with your expected structure, a systematic approach is crucial. This guide provides a logical workflow for diagnosing and resolving unexpected shifts.
Workflow for Troubleshooting Unexpected NMR Shifts
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
Step 1: Assess Sample Purity
Question: My ¹H NMR spectrum is far more complex than I anticipated for my target molecule. What should be my first step?
Answer: Before delving into complex spectroscopic analysis, it's essential to confirm the purity of your sample. Impurities, even in small amounts, can introduce a multitude of extra signals.
Protocol: Purity Assessment
-
Thin-Layer Chromatography (TLC): Run the sample on a TLC plate using a suitable solvent system. A single spot is a good initial indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive technique. An LC-MS analysis will show the number of components in your sample and provide their mass-to-charge ratios, which can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC with a suitable detector (e.g., UV) is the gold standard.
Step 2: Conduct a Solvent Study
Question: My sample is pure, but the chemical shifts in CDCl₃ don't match the literature values or my predictions. What's next?
Answer: The chemical shifts of protons and carbons in heterocyclic compounds can be highly dependent on the solvent used.[5] This is due to solvent-solute interactions, such as hydrogen bonding and polarity effects.[6][7]
Protocol: Solvent Study
-
Prepare Samples: Dissolve your compound in a range of deuterated solvents with varying polarities and properties (e.g., Chloroform-d, DMSO-d₆, Benzene-d₆, Methanol-d₄).
-
Acquire Spectra: Record the ¹H NMR spectrum for each sample.
-
Analyze and Compare: Carefully compare the chemical shifts of the signals across the different solvents.
-
Significant changes in chemical shifts, especially for N-H protons, suggest strong solvent-solute interactions. [8]
-
Benzene-d₆ is known to induce aromatic solvent-induced shifts (ASIS), which can help resolve overlapping signals.
-
Step 3: Perform Variable Temperature (VT) NMR
Question: I observe broad peaks or more signals than expected, even after confirming purity and trying different solvents. Could this be due to a dynamic process?
Answer: Yes, dynamic processes like tautomerism or restricted rotation around single bonds (rotamers) are common in such systems and can lead to peak broadening or the appearance of multiple sets of signals.[9][10] Variable Temperature (VT) NMR is a powerful tool to investigate these phenomena.[9][11]
Protocol: Variable Temperature (VT) NMR
-
Select a Suitable Solvent: Choose a solvent with a wide temperature range (e.g., Toluene-d₈ for high temperatures, or Dichloromethane-d₂ for low temperatures).
-
Acquire Spectra at Different Temperatures: Start at room temperature and incrementally increase or decrease the temperature, acquiring a ¹H NMR spectrum at each step.
-
Analyze Spectral Changes:
-
Coalescence: If two or more peaks merge into a single, sharp peak as the temperature is raised, this is indicative of a dynamic process that is fast on the NMR timescale at higher temperatures.
-
Sharpening of Broad Peaks: Broad signals may sharpen as the temperature is changed, indicating that you are moving towards the fast or slow exchange regime.
-
Step 4: Acquire 2D NMR Spectra
Question: I'm still struggling to assign the protons and carbons in my molecule. How can I definitively connect them?
Answer: Two-dimensional (2D) NMR experiments are indispensable for unambiguous structure elucidation.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
Protocol: 2D NMR Acquisition
-
Prepare a Concentrated Sample: 2D NMR experiments are less sensitive than 1D experiments, so a more concentrated sample is often required.
-
Acquire the Spectra: Run COSY, HSQC, and HMBC experiments.
-
Analyze the Correlation Maps: Systematically work through the correlation peaks to build up the connectivity of your molecule.
Diagram of Key 2D NMR Correlations
Caption: Visualization of common 2D NMR correlations.
III. Frequently Asked Questions (FAQs)
Q1: Why are the aromatic protons in my this compound derivative appearing at unusual chemical shifts?
A1: This is likely due to a combination of factors. The electron-withdrawing nature of the bromine and chlorine atoms will deshield the protons, shifting them downfield. Additionally, the fused ring system creates a significant anisotropic effect, which can either shield or deshield protons depending on their spatial relationship to the aromatic rings.[1][2][3][12]
Q2: I see two distinct sets of signals for my compound, but my mass spec data indicates a single, pure product. What could be the cause?
A2: This is a classic sign of tautomerism in the 1H-imidazo[4,5-c]pyridine system. The imidazole proton can exist on either N1 or N3, leading to two different tautomers that may be in slow exchange on the NMR timescale. A variable temperature NMR experiment should confirm this; as the temperature is increased, the two sets of signals should broaden and eventually coalesce into a single averaged set.[13][14]
Tautomerism in 1H-Imidazo[4,5-c]pyridine
Caption: Tautomeric equilibrium in the 1H-imidazo[4,5-c]pyridine ring system.
Q3: How can I assign the quaternary carbons in my ¹³C NMR spectrum?
A3: Quaternary carbons do not have any attached protons, so they will not show up in an HSQC spectrum. The best way to assign them is through an HMBC experiment. Look for long-range correlations from nearby protons to the quaternary carbon. The chemical shifts of quaternary carbons can also be predicted based on substituent effects, though these predictions should be confirmed with 2D NMR data.[15][16]
Q4: My N-H proton signal is very broad and I can't see any coupling to it. Why is that?
A4: The broadening of N-H signals is often due to chemical exchange with residual water in the NMR solvent or quadrupole broadening from the nitrogen atom. To confirm that a broad peak is indeed an N-H proton, you can perform a D₂O exchange experiment.
Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.
-
If the broad signal disappears or is significantly reduced in intensity, it is an exchangeable proton like an N-H or O-H.[17]
Q5: What are some typical ¹H and ¹³C NMR chemical shift ranges for the this compound core?
A5: While the exact shifts will depend on the specific substituents, some general ranges can be expected.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-2 | 8.0 - 8.5 | 140 - 150 |
| H-7 | 7.5 - 8.0 | 115 - 125 |
| N-H | Highly variable (8.0 - 13.0) | - |
| C-2 | - | 140 - 150 |
| C-4 | - | 145 - 155 |
| C-5 | - | 120 - 130 |
| C-6 | - | 110 - 120 |
| C-7a | - | 140 - 150 |
| C-3a | - | 130 - 140 |
Note: These are approximate ranges and can be significantly influenced by substituents and solvent.[18][19][20]
IV. Conclusion
Troubleshooting unexpected NMR shifts in this compound derivatives requires a multifaceted approach that combines careful experimental design with a solid understanding of the underlying chemical principles. By systematically assessing purity, investigating solvent and temperature effects, and employing the power of 2D NMR, you can confidently elucidate the structures of these complex and important molecules.
V. References
-
Barraclough, P., Lindon, J. C., Nobbs, M. S., & Williams, J. M. (1989). 13C NMR studies of tautomerism in imidazo[4,5‐c]pyridines. Magnetic Resonance in Chemistry, 27(10), 992–994. Available from: [Link]
-
Ciobotaru, I. C., et al. (2022). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances. Available from: [Link]
-
Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. (n.d.). Addis Ababa University. Available from: [Link]
-
Fukushima, K., & Inagaki, S. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
-
Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-111. Available from: [Link]
-
Li, L., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. Proceedings of the National Academy of Sciences, 111(32), E3252-E3259. Available from: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available from: [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Available from: [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford. Available from: [Link]
Sources
- 1. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.ru [sci-hub.ru]
- 14. researchgate.net [researchgate.net]
- 15. bhu.ac.in [bhu.ac.in]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. Troubleshooting [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scribd.com [scribd.com]
- 20. compoundchem.com [compoundchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic characteristics of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a halogenated derivative of the biologically significant imidazo[4,5-c]pyridine scaffold.
While a direct experimental spectrum for this specific molecule is not publicly available, this guide will present a detailed, predicted analysis based on established principles of NMR theory and comparative data from structurally related compounds. This predictive approach, grounded in scientific literature, offers a robust framework for researchers to interpret their own experimental data for this and similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. In this compound, the presence of two electron-withdrawing halogen substituents (bromine and chlorine) is expected to significantly influence the chemical shifts of the aromatic protons and carbons, generally causing them to resonate at a lower field (higher ppm) compared to the unsubstituted parent compound.
Predicted ¹H NMR Data (in DMSO-d₆ at 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~13.5 - 14.5 | Broad Singlet | N-H | The N-H proton of the imidazole ring is expected to be broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| ~8.5 - 8.7 | Singlet | H-2 | The proton at the 2-position of the imidazole ring typically appears as a singlet and is deshielded. |
| ~8.3 - 8.5 | Singlet | H-7 | The proton at the 7-position is on the pyridine ring and is deshielded by the adjacent nitrogen and the inductive effect of the bromine at the 6-position. |
Predicted ¹³C NMR Data (in DMSO-d₆ at 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-4 | This carbon is directly attached to the electronegative chlorine atom and is also part of the pyridine ring, leading to a significant downfield shift. |
| ~145 - 150 | C-7a | This is a quaternary carbon at the fusion of the two rings and is expected to be in the aromatic region. |
| ~140 - 145 | C-2 | The carbon at the 2-position of the imidazole ring. |
| ~135 - 140 | C-5a | Another quaternary carbon at the ring fusion. |
| ~120 - 125 | C-7 | The carbon bearing the H-7 proton. Its chemical shift is influenced by the adjacent nitrogen and the bromine atom. |
| ~115 - 120 | C-6 | The carbon atom directly attached to the bromine atom. The "heavy atom effect" of bromine can sometimes lead to a slightly more upfield shift than expected based solely on electronegativity. |
Comparative Analysis with Related Imidazo[4,5-c]pyridines
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for related structures is invaluable. For instance, various substituted imidazo[4,5-c]pyridines have been reported in the literature, and their NMR data can provide a baseline.[1] The introduction of electron-withdrawing groups like halogens generally leads to a downfield shift of the signals of nearby protons and carbons. The magnitude of this shift is dependent on the nature of the halogen and its position on the ring system.
Experimental Protocol for NMR Data Acquisition
For researchers who have synthesized or acquired this compound, the following protocol outlines the steps for obtaining high-quality NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds due to its high dissolving power.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used.
-
Number of Scans: Acquire 8-16 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
3. ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments) is standard for observing all carbon signals as singlets.
-
Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm, should be sufficient.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
4. 2D NMR Experiments for Unambiguous Assignment: To confirm the assignments of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
Visualization of Molecular Structure and Analytical Workflow
The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for NMR-based structural elucidation.
Caption: Molecular structure of this compound with atom numbering.
Caption: A streamlined workflow for structural elucidation using NMR spectroscopy.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. For instance, the combination of 1D and 2D NMR experiments provides a cross-verification system. An assignment made from an HSQC experiment (direct C-H bond) can be confirmed through long-range correlations in the HMBC spectrum to adjacent carbons. This multi-pronged approach minimizes ambiguity and enhances the confidence in the final structural assignment. Adherence to established NMR best practices, such as proper sample preparation and instrument calibration, further ensures the reliability and reproducibility of the obtained data.[2][3]
Conclusion
This guide provides a comprehensive, predictive, and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected spectral features and following the detailed experimental protocols, researchers can confidently characterize this and other related heterocyclic molecules. The integration of 1D and 2D NMR techniques, as outlined, provides a robust and self-validating methodology for unambiguous structural elucidation, a critical step in any chemical research and drug development endeavor.
References
-
FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available from: [Link]
-
1H-NMR and 13C-NMR Spectra. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) -. Available from: [Link]
-
PubMed Central. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from: [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Scribd. Approximate 1H and 13C NMR Shifts. Available from: [Link]
-
Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]
-
PubChem. 1H-Imidazo(4,5-c)pyridine. Available from: [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
-
ResearchGate. 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. Available from: [Link]
-
YouTube. Interpreting NMR Example 1 | Organic Chemistry. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
13C NMR spectroscopy • Chemical shift. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
PubMed Central. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
-
View of SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Available from: [Link]
Sources
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. The halogenated heterocyclic compound, 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a scaffold of significant interest in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of its mass spectrometric behavior, offering field-proven insights into ionization techniques, fragmentation patterns, and alternative analytical strategies. Our objective is to equip you with the expertise to make informed experimental choices for the robust characterization of this and structurally related molecules.
The Analytical Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse biological activities.[1][2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the ability to unambiguously identify and quantify these halogenated derivatives is a critical step in the development pipeline. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for this purpose.[1][3]
Core Principles: Ionization and Isotopic Signatures
The mass spectrometric analysis of this compound is fundamentally influenced by two key factors: the choice of ionization technique and the natural isotopic abundance of its halogen substituents.
Due to the presence of both bromine and chlorine, the molecular ion region of the mass spectrum will exhibit a characteristic and complex isotopic pattern. Bromine has two major isotopes, 79Br (~50.7%) and 81Br (~49.3%), while chlorine has 35Cl (~75.8%) and 37Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion (M) at M, M+2, and M+4, with predictable relative intensities. This isotopic signature is a powerful diagnostic tool for confirming the presence of both halogens in the molecule.
A Comparative Analysis of Ionization Techniques
The choice of ionization source is critical and depends on the physicochemical properties of the analyte and the desired information (molecular weight confirmation vs. structural fragmentation). For a polar, heterocyclic molecule like this compound, soft ionization techniques are generally preferred to minimize excessive fragmentation and preserve the molecular ion.
| Ionization Technique | Principle | Suitability for this compound | Expected Observations |
| Electrospray Ionization (ESI) | Ions are generated from a solution by creating a fine spray of charged droplets. | Highly Suitable. Ideal for polar, thermally labile molecules. | Predominantly protonated molecules, [M+H]+, and adducts (e.g., [M+Na]+, [M+K]+). Provides clear molecular weight information with minimal fragmentation at low collision energies. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte. | Suitable. Effective for less polar compounds than ESI, but still applicable here. | Primarily yields [M+H]+. May induce slightly more in-source fragmentation than ESI. |
| Electron Impact (EI) | A high-energy electron beam bombards the sample in the gas phase, causing ionization and extensive fragmentation. | Less Suitable for initial analysis. Considered a "hard" ionization technique that can lead to the absence of a molecular ion peak. | Rich fragmentation pattern providing structural information, but the molecular ion may be weak or absent. Useful for library matching if a standard is available. |
Expert Recommendation: For initial characterization and molecular weight confirmation of this compound, Electrospray Ionization (ESI) is the most appropriate technique due to its soft nature and high efficiency for ionizing polar heterocyclic compounds.[1]
Predicted Mass Spectrometry Data for this compound
While experimental data for this specific molecule is not widely published, we can predict the expected m/z values for various adducts that would be observed using a soft ionization technique like ESI.
| Adduct | Predicted m/z |
| [M+H]+ | 231.92717 |
| [M+Na]+ | 253.90911 |
| [M+K]+ | 269.88305 |
| [M+NH4]+ | 248.95371 |
Data sourced from PubChemLite.[4]
Deciphering the Fragmentation Puzzle: A Mechanistic Approach
Understanding the fragmentation pathways is crucial for structural confirmation, especially when analyzing unknown related compounds or metabolites. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are invaluable. Based on the fragmentation of related imidazopyridine and halogenated heterocyclic compounds, we can predict the likely fragmentation pathways for this compound.
The fused imidazo[4,5-c]pyridine ring system is relatively stable. Therefore, initial fragmentation is likely to involve the loss of the halogen substituents, followed by cleavage of the heterocyclic rings.
Diagram of the Predicted Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of this compound.
Experimental Protocol: HPLC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating polar aromatic compounds.
-
Mobile Phase A: Water with 0.1% formic acid (enhances protonation for positive ion ESI).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% B over 10 minutes is a standard starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Isolate the protonated molecular ion cluster (~m/z 232, 234, 236) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
Diagram of the HPLC-MS/MS Workflow
Caption: A typical workflow for the analysis of the target compound by HPLC-MS/MS.
Beyond Mass Spectrometry: A Comparative Look at Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques for orthogonal verification of structure and purity.
| Analytical Technique | Principle | Application for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including the connectivity of atoms and the number of protons and carbons in unique chemical environments. 1H and 13C NMR are essential for unambiguous structure confirmation.[5] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides the absolute, unambiguous solid-state structure of the molecule. This is the gold standard for structural elucidation if a suitable crystal can be grown.[6] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | A robust method for purity assessment and quantification. The aromatic nature of the imidazo[4,5-c]pyridine core ensures strong UV absorbance. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before mass analysis. | Potentially applicable if the compound is sufficiently volatile and thermally stable. May require derivatization to improve volatility. |
Expert Recommendation: For complete and unambiguous structural characterization, a combination of Mass Spectrometry (for molecular weight and fragmentation), NMR Spectroscopy (for atomic connectivity), and HPLC-UV (for purity) is the industry-standard approach.
Conclusion: A Multi-faceted Approach to a Complex Molecule
The analysis of this compound by mass spectrometry is a nuanced task that requires careful consideration of ionization techniques and an understanding of its unique isotopic signature and likely fragmentation patterns. Electrospray ionization coupled with tandem mass spectrometry offers a sensitive and informative approach for both identification and structural elucidation. However, for a truly comprehensive and self-validating analytical package, the integration of orthogonal techniques such as NMR and HPLC-UV is indispensable. By leveraging the comparative insights and experimental guidance provided in this document, researchers can confidently navigate the analytical challenges posed by this and other novel halogenated heterocyclic compounds, ensuring data integrity and accelerating the pace of drug discovery and development.
References
-
6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. ResearchGate. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. National Institutes of Health. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and. FULIR. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. Available at: [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]
-
Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. Available at: [Link]
Sources
- 1. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 5. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Introduction: The Strategic Importance of a Well-Characterized Heterocycle
In the landscape of medicinal chemistry and drug development, the imidazo[4,5-c]pyridine scaffold is a privileged structure. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to applications in oncology, virology, and beyond.[1][2] The compound 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine represents a key building block, a versatile synthon armed with two distinct halogen atoms that serve as orthogonal handles for further functionalization through cross-coupling reactions.
The reliability of any subsequent drug discovery effort hinges on the unequivocal confirmation of this starting material's identity and purity. A flawed synthesis or incomplete characterization can lead to ambiguous biological data and wasted resources. This guide provides a detailed protocol for a robust synthesis of this compound, critically compares it with alternative methodologies, and establishes a comprehensive framework for its validation using a suite of spectral techniques. Every step is explained with scientific causality, ensuring a self-validating workflow from starting materials to the final, confirmed product.
Part 1: Synthesis of the Target Compound
The synthesis of substituted imidazo[4,5-c]pyridines is most classically achieved through the cyclization of an appropriate 3,4-diaminopyridine derivative.[3][4] This approach offers a reliable and scalable route to the desired heterocyclic core.
1.1: Primary Synthesis Protocol: Formic Acid-Mediated Cyclization
This protocol is predicated on the cyclization of 5-bromo-3,4-diamino-2-chloropyridine. The choice of formic acid as the cyclizing agent is deliberate; it serves as both the source of the C2 carbon of the imidazole ring and as a dehydrating agent at elevated temperatures, driving the reaction to completion.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-3,4-diamino-2-chloropyridine (1.0 eq).
-
Reagent Addition: Add formic acid (20 vol, e.g., 20 mL per gram of starting material).
-
Cyclization: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (100 g).
-
Neutralization: Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH reaches ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 20 mL) and then with a minimal amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum at 50°C to a constant weight to yield this compound.
Caption: High-level workflow for the synthesis of the target compound.
1.2: Comparison with Alternative Synthesis Routes
While the formic acid cyclization is robust, other methods exist for constructing the imidazo[4,5-c]pyridine core. Understanding these alternatives provides context and allows for methodological selection based on available starting materials, scale, and desired purity profile.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference |
| Formic Acid Cyclization | 3,4-Diaminopyridine derivative | Formic Acid | Simple, inexpensive reagents; straightforward work-up. | Requires heating; formic acid can be corrosive. | [1] |
| Orthoformate Cyclization | 3,4-Diaminopyridine derivative | Triethyl Orthoformate, Acid catalyst (e.g., p-TsOH) | Milder conditions often possible; good yields. | Requires removal of ethanol byproduct to drive equilibrium. | [2][3] |
| Aldehyde Condensation | 3,4-Diaminopyridine derivative, Aldehyde | Oxidizing agent (e.g., Na₂S₂O₅, air) | Allows for direct installation of a C2-substituent. | May not be suitable for the unsubstituted (C2-H) target; potential for side reactions. | [5] |
| Tandem Reactions | 2-Chloro-3-nitropyridine derivative | Primary amine, Reducing agent | Multi-step one-pot procedures can be highly efficient. | Complex reaction optimization; may not be suitable for this specific substitution pattern. | [6] |
Part 2: A Multi-Pronged Approach to Spectral Validation
No single analytical technique is sufficient for the absolute confirmation of a novel compound's structure. A synergistic approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system where each technique corroborates the findings of the others.
Caption: The logical flow of the multi-technique spectral validation process.
2.1: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
The first and most fundamental question is whether the synthesized compound has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) provides an exact mass that can confirm the elemental formula.
-
Molecular Formula: C₆H₃BrClN₃
-
Monoisotopic Mass: 229.9199 Da[7]
Causality of Isotopic Pattern: The presence of both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) creates a highly characteristic isotopic cluster. The mass spectrum will not show a single molecular ion peak (M⁺) but rather a group of peaks. The most intense peaks will be:
-
M: Corresponding to [C₆H₃⁷⁹Br³⁵ClN₃]
-
M+2: A combination of [C₆H₃⁸¹Br³⁵ClN₃] and [C₆H₃⁷⁹Br³⁷ClN₃]. This peak will be very intense, often rivaling the M peak.
-
M+4: Corresponding to [C₆H₃⁸¹Br³⁷ClN₃].
This unique pattern is a definitive fingerprint for a compound containing one bromine and one chlorine atom. Any deviation from this pattern indicates the presence of an impurity or an incorrect structure.
2.2: ¹H NMR Spectroscopy - Mapping the Proton Framework
Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, we expect three signals in the aromatic region, in addition to a broad signal for the N-H proton.
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H7 (Pyridine ring) | ~8.0 - 8.4 | Singlet (s) | Located on the pyridine ring, deshielded by the adjacent nitrogen. Appears as a singlet due to a lack of adjacent protons. |
| H2 (Imidazole ring) | ~8.4 - 8.8 | Singlet (s) | The proton at C2 of an imidazole ring is typically downfield. It will be a sharp singlet. |
| NH (Imidazole ring) | ~13.0 - 14.0 | Broad Singlet (br s) | The N-H proton of the imidazole is acidic and often exchanges, leading to a broad signal at a very downfield shift. Its integration should correspond to one proton. |
Note: The exact chemical shifts can vary depending on the solvent used (e.g., DMSO-d₆, CDCl₃). The key diagnostic features are the presence of three distinct signals in the aromatic region, each integrating to one proton.
2.3: ¹³C NMR Spectroscopy - Visualizing the Carbon Skeleton
Carbon NMR confirms the number of unique carbon atoms and provides insight into their hybridization and electronic environment. The molecule has 6 carbon atoms, and due to the molecule's asymmetry, all 6 should be unique in the ¹³C NMR spectrum.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 | ~140 - 148 | Imidazole carbon between two nitrogens, typically downfield. |
| C4 | ~145 - 152 | Pyridine carbon attached to chlorine and nitrogen; expected to be significantly deshielded. |
| C6 | ~115 - 125 | Pyridine carbon attached to bromine; the heavy atom effect can influence the shift. |
| C7 | ~130 - 140 | Pyridine carbon adjacent to a nitrogen atom. |
| C7a | ~148 - 155 | Bridgehead carbon part of both rings, adjacent to a nitrogen. |
| C3a | ~125 - 135 | Bridgehead carbon part of both rings. |
Note: These are estimated chemical shift ranges based on analogous heterocyclic systems.[8][9] The definitive proof is the observation of six distinct signals in the expected regions.
2.4: Infrared (IR) Spectroscopy - Confirming Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which provides complementary evidence to NMR and MS data.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3100 - 3400 | Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium |
| C=N / C=C Stretch | 1400 - 1650 | Multiple sharp bands |
| C-Cl Stretch | 700 - 850 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Conclusion: An Integrated and Trustworthy Validation
The synthesis of this compound, a valuable intermediate for drug discovery, requires more than a successful reaction; it demands irrefutable proof of structure and purity. The presented guide establishes a self-validating system where a reliable synthesis protocol is followed by a rigorous, multi-technique spectral analysis.
The concordance of data—the correct molecular weight and isotopic pattern from MS , the precise proton and carbon framework from ¹H and ¹³C NMR , and the confirmation of key functional groups from IR —provides the highest level of confidence. By adhering to this integrated approach, researchers, scientists, and drug development professionals can proceed with certainty, knowing their foundational chemical matter is robustly validated and fit for purpose.
References
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. (n.d.). National Center for Biotechnology Information. [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196–201. [Link]
-
Supplementary Materials - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Sharma, V., et al. New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Sci-Hub. [Link]
-
6-bromo-1h-imidazo[4,5-c]pyridine. (n.d.). PubChem. [Link]
-
This compound. (n.d.). ChemUniverse. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). PubMed. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). PubMed Central. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2025). ResearchGate. [Link]
-
View of SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. (n.d.). J. Al-Nahrain University. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
6-Bromo-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
-
Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry. [Link]
-
13C-NMR. (n.d.). ResearchGate. [Link]
-
Benzene, 1-bromo-4-chloro-. (n.d.). NIST WebBook. [Link]
-
This compound. (n.d.). Aladdin. [Link]
-
5-bromo-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. (n.d.). SpectraBase. [Link]
-
Benzene, 1-bromo-4-chloro-. (n.d.). NIST WebBook. [Link]
-
1-Bromo-4-chloro-benzene. (n.d.). SpectraBase. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Sci-Hub. The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives / Journal of Heterocyclic Chemistry, 1965 [sci-hub.ru]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PubChemLite - this compound (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Navigating the Cytotoxic Landscape of Imidazopyridines: A Comparative Guide for Drug Discovery
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial aim of this guide was to provide a focused comparative analysis of the cytotoxicity of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine derivatives. However, a comprehensive literature search revealed a scarcity of publicly available data on the cytotoxic profiles of derivatives stemming from this specific scaffold.
Therefore, to provide a valuable and scientifically grounded resource, we have broadened the scope of this guide to encompass a comparative analysis of the cytotoxicity of various halogenated imidazopyridine derivatives, including both imidazo[4,5-c] and imidazo[4,5-b]pyridine isomers. This approach allows us to explore the structure-activity relationships of this important class of heterocyclic compounds and offer insights that can inform future drug discovery efforts targeting similar chemical spaces.
The Imidazopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazopyridine core, a fusion of imidazole and pyridine rings, represents a "privileged structure" in medicinal chemistry. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. This versatility has led to the development of imidazopyridine-based compounds with diverse therapeutic applications, from antiviral and anti-inflammatory agents to anticancer drugs. The strategic placement of halogen atoms on this scaffold is a common medicinal chemistry tactic to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Cytotoxicity of Halogenated Imidazopyridine Derivatives
While data on the specific this compound core is limited, research on related halogenated imidazopyridines provides valuable insights into their cytotoxic potential. The following sections compare the cytotoxic activities of various derivatives, highlighting key structure-activity relationships (SAR).
Imidazo[4,5-c]pyridine Derivatives
Research into imidazo[4,5-c]pyridin-2-one derivatives has identified potent Src family kinase inhibitors with antiproliferative activity against glioblastoma cell lines. A notable example is 4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one , which incorporates both bromo and chloro substitutions on different phenyl rings attached to the core. While not a direct analogue, this compound underscores the potential of halogenated phenyl groups in driving cytotoxic activity. The presence of the 4-chlorophenyl group at the R2 position was generally found to be favorable for inhibitory activity.
Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine isomer has been more extensively studied for its anticancer properties. Studies have shown that substitution with bromine on the pyridine ring can significantly enhance antiproliferative activity. For instance, a bromo-substituted imidazo[4,5-b]pyridine bearing a 4-cyanophenyl group at position 2 demonstrated potent inhibition of proliferation across multiple cell lines, with IC50 values ranging from 1.8 to 3.2 µM[1].
Further investigations into amidino-substituted imidazo[4,5-b]pyridines revealed that bromo-substitution on the pyridine nucleus markedly increased antiproliferative activity[1]. Two standout compounds from this series were a bromo-substituted derivative with an unsubstituted amidino group and another with a 2-imidazolinyl group, both exhibiting sub-micromolar inhibitory activity against colon carcinoma (SW620) with IC50 values of 0.4 µM and 0.7 µM, respectively[1].
The following table summarizes the cytotoxic activity of selected halogenated imidazopyridine derivatives from the literature.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-cyanophenyl)-6-bromo-1H-imidazo[4,5-b]pyridine | HeLa, SW620, MiaPaCa-2 | 1.8 - 3.2 | [1] |
| 2 | 6-bromo-2-(4-(N-isopropylamidino)phenyl)-1H-imidazo[4,5-b]pyridine | SW620 | 0.4 | [1] |
| 3 | 6-bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine | SW620 | 0.7 | [1] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structure-activity relationships can be inferred for halogenated imidazopyridine derivatives:
-
Impact of Halogenation: The presence of a bromine atom on the pyridine ring of the imidazo[4,5-b]pyridine scaffold appears to be a significant contributor to enhanced cytotoxic activity[1].
-
Role of Substituents at Position 2: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring plays a crucial role in modulating cytotoxicity. Phenyl groups bearing cyano or amidino functionalities have been shown to be particularly effective[1].
-
Isomeric Importance: While direct comparisons are challenging due to differing substitution patterns, the current body of literature suggests that the imidazo[4,5-b]pyridine isomer has been more extensively and successfully explored for cytotoxic agents compared to the imidazo[4,5-c] isomer.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., HeLa, SW620, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways Implicated in Imidazopyridine Cytotoxicity
The cytotoxic effects of imidazopyridine derivatives are often mediated through the modulation of key cellular signaling pathways. For instance, the antiproliferative activity of the imidazo[4,5-c]pyridin-2-one derivatives mentioned earlier is attributed to their inhibition of Src family kinases. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Its aberrant activation is a common feature in many cancers.
Caption: Simplified Src signaling pathway and its inhibition.
Conclusion and Future Directions
While a direct comparative guide on the cytotoxicity of this compound derivatives is not yet possible due to a lack of specific data, this analysis of related halogenated imidazopyridines offers valuable insights for researchers in the field. The available evidence strongly suggests that the imidazopyridine scaffold, particularly when substituted with halogens, is a promising starting point for the design of novel cytotoxic agents.
Future research should focus on the systematic synthesis and evaluation of derivatives of the this compound core to fully elucidate its potential as an anticancer scaffold. A thorough investigation of the structure-activity relationships, including the effects of different substituents at various positions, will be crucial for optimizing potency and selectivity. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as therapeutic agents.
References
Sources
comparing the efficacy of different synthetic routes to 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
This compound is a vital heterocyclic compound, frequently employed as a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, planar structure and the presence of versatile halogen substituents make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. The strategic placement of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.
Given its importance, the efficient and scalable synthesis of this building block is of paramount importance. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering experimental data and expert insights to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Linear Synthesis from 2,5-Dibromopyridine
This route, adapted from patent literature, employs a linear sequence starting from the commercially available 2,5-dibromopyridine. The strategy involves the sequential introduction of the required functionalities around the pyridine core before the final imidazole ring formation.
Experimental Protocol
Step 1: Nitration of 2,5-Dibromopyridine
To a solution of 2,5-dibromopyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The reaction mixture is then heated to facilitate the nitration, yielding primarily 2,5-dibromo-3-nitropyridine.
Step 2: Amination of 2,5-Dibromo-3-nitropyridine
The resulting 2,5-dibromo-3-nitropyridine is subjected to nucleophilic aromatic substitution with an ammonia source, such as aqueous ammonia, to selectively replace one of the bromine atoms with an amino group, affording 5-bromo-2-chloro-3-nitropyridin-4-amine.
Step 3: Reduction of the Nitro Group
The nitro group of 5-bromo-2-chloro-3-nitropyridin-4-amine is reduced to an amino group. This is typically achieved using a reducing agent like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, to yield 5-bromo-4-chloropyridine-2,3-diamine.
Step 4: Imidazole Ring Formation
The final step involves the cyclization of the diamine intermediate. This is accomplished by reacting 5-bromo-4-chloropyridine-2,3-diamine with a one-carbon source, such as triethyl orthoformate, often in the presence of an acid catalyst, to form the desired this compound.
Causality Behind Experimental Choices
The choice of a linear approach allows for a controlled, step-wise construction of the molecule, which can be advantageous for process control and optimization. The initial nitration is directed by the existing bromine substituents on the pyridine ring. The subsequent amination and reduction steps are standard transformations in heterocyclic chemistry. The use of iron in acidic medium for the nitro reduction is a classic and cost-effective method. The final cyclization with triethyl orthoformate is a widely used and reliable method for forming the imidazole ring from an ortho-diamine.
Visualizing the Pathway
Caption: Linear synthesis of this compound.
Route 2: Convergent Approach from a Pre-functionalized Pyridine
A more convergent strategy, also derived from patent literature (WO2014122555A1), starts with a pyridine derivative that already contains some of the necessary functional groups. This approach can potentially reduce the number of linear steps and improve overall efficiency.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-nitropyridin-2-amine
This starting material can be prepared from 2-amino-5-bromopyridine via nitration.
Step 2: Dichlorination and Reduction
The 5-bromo-3-nitropyridin-2-amine is treated with a chlorinating agent, such as phosphorus oxychloride, to introduce a chlorine atom at the 4-position and simultaneously reduce the nitro group to an amino group. This step directly forms the key intermediate, 5-bromo-4-chloropyridine-2,3-diamine.
Step 3: Imidazole Ring Formation
Similar to Route 1, the resulting 5-bromo-4-chloropyridine-2,3-diamine is then cyclized using a one-carbon source like triethyl orthoformate to yield the final product, this compound.
Causality Behind Experimental Choices
This convergent approach leverages a multifunctional starting material to minimize the number of synthetic transformations. The combined dichlorination and reduction step is a key feature of this route, offering a more atom- and step-economical process compared to the separate steps in Route 1. The choice of phosphorus oxychloride as the reagent for this transformation is crucial as it serves a dual role. The final cyclization step remains a robust and well-established method.
Visualizing the Pathway
Caption: Convergent synthesis of this compound.
Comparative Analysis
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Approach |
| Starting Material | 2,5-Dibromopyridine | 2-Amino-5-bromopyridine |
| Number of Steps | 4 | 3 |
| Overall Yield | Moderate | Potentially Higher |
| Key Transformation | Step-wise functionalization | Combined dichlorination/reduction |
| Reagents | Standard lab reagents | Requires phosphorus oxychloride |
| Scalability | Good, with well-defined steps | Potentially more efficient on scale |
| Potential Challenges | Multiple purification steps | Handling of POCl3, optimization of the combined step |
Expert Insights:
Route 1, being a more linear and classical approach, offers the advantage of well-understood and individually optimizable steps. This can be beneficial for troubleshooting and process development in a research setting. However, the higher number of steps can lead to a lower overall yield and increased consumption of solvents and reagents, impacting the overall cost and environmental footprint.
Route 2 presents a more elegant and potentially more efficient synthesis due to its convergent nature. The combined dichlorination and reduction step is a significant advantage in terms of step economy. This route is likely to be more favorable for large-scale production where efficiency and cost are critical factors. However, the handling of phosphorus oxychloride requires specific safety precautions, and the optimization of the combined transformation step might be more challenging to achieve high yields and purity.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization. For small-scale laboratory synthesis where control and predictability are key, Route 1 may be preferred. For larger-scale manufacturing where efficiency and cost are the primary drivers, Route 2 offers a more compelling option.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to the valuable intermediate, this compound. A thorough understanding of the underlying chemistry, reaction conditions, and potential challenges associated with each route is crucial for making an informed decision. By carefully considering factors such as scale, cost, available resources, and desired purity, researchers can select the synthetic strategy that best aligns with their objectives in the pursuit of novel drug candidates.
References
- Patent WO2014122555A1: Preparation of imidazo[4,5-c]pyridine derivatives as IRAK4 inhibitors. (This patent provides the basis for the described synthetic routes).
single crystal X-ray diffraction data of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine analogues
A Comparative Guide to the Single-Crystal X-ray Diffraction Data of Halogenated Imidazo[4,5-c]pyridine Analogues for Drug Discovery Professionals
This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction data of halogenated imidazo[4,5-c]pyridine analogues. As the precise crystal structure of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is not publicly available at the time of this writing, this guide will focus on closely related halogenated isomers and derivatives to provide a framework for understanding the structural nuances of this important class of molecules. The insights derived from these analogues are invaluable for researchers in medicinal chemistry and drug development, offering a lens through which to interpret structure-activity relationships (SAR) and guide rational drug design.
The imidazo[4,5-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds. Its structural similarity to purines allows it to interact with a wide range of biological targets. Halogenation of this core structure is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. A precise understanding of the three-dimensional arrangement of atoms and intermolecular interactions, as provided by single-crystal X-ray diffraction, is therefore paramount for optimizing the therapeutic potential of these compounds.
Comparative Crystallographic Analysis of Halogenated Imidazo[4,5-b]pyridine Analogues
While the target molecule is an imidazo[4,5-c]pyridine, a significant amount of crystallographic data is available for the isomeric imidazo[4,5-b]pyridine system. The analysis of these structures provides critical insights into the influence of halogen substitution on the solid-state conformation and intermolecular interactions, which can be extrapolated to the imidazo[4,5-c]pyridine series.
Here, we compare the crystallographic data of two representative halogenated imidazo[4,5-b]pyridine derivatives: 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol and 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine .
| Crystallographic Parameter | 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol[1] | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (CCDC: 2087998)[2] |
| Chemical Formula | C₁₂H₈BrN₃O | C₁₅H₁₀BrN₄O₂ |
| Molecular Weight | 290.12 | 370.18 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.5906 (3) | 12.0345 (4) |
| b (Å) | 12.9032 (7) | 8.8419 (3) |
| c (Å) | 14.7622 (6) | 14.5401 (5) |
| β (°) | 102.836 (3) | 108.3030 (10) |
| Volume (ų) | 1038.28 (9) | 1468.61 (9) |
| Z | 4 | 4 |
Molecular Geometry and Intermolecular Interactions:
In 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol , the 4-bromophenol ring is nearly coplanar with the imidazo[4,5-b]pyridine moiety, with a dihedral angle of only 1.8(2)°. This planarity is stabilized by an intramolecular O—H···N hydrogen bond. In the crystal lattice, molecules are linked by N—H···N and O—H···Br hydrogen bonds, forming undulating sheets. These sheets are further connected by π-π stacking interactions, creating a three-dimensional network.[1]
For 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine , the presence of the bulky allyl and nitrophenyl substituents leads to a more twisted conformation. A detailed analysis of its crystal structure, obtainable from the Cambridge Crystallographic Data Centre (CCDC), would reveal the specific torsion angles and intermolecular contacts, which are likely to be dominated by van der Waals forces and potentially weaker C-H···O or C-H···N interactions.[2]
The comparison of these two structures highlights how different substitution patterns on the imidazopyridine core can significantly influence the overall molecular conformation and the nature of the intermolecular interactions in the solid state. This, in turn, can have implications for the solubility, dissolution rate, and bioavailability of the active pharmaceutical ingredient.
Caption: Molecular structure of a halogenated imidazo[4,5-b]pyridine analogue.
Experimental Protocol: A Practical Guide to Obtaining Single-Crystal X-ray Diffraction Data
For researchers aiming to obtain single-crystal X-ray diffraction data for novel this compound analogues, the following generalized protocol, based on established synthetic and crystallographic methodologies, can be employed.
Part 1: Synthesis of Halogenated 1H-Imidazo[4,5-c]pyridines
A common route to the imidazo[4,5-c]pyridine core involves the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or aldehyde. For the synthesis of this compound, a plausible precursor would be 5-bromo-3,4-diaminopyridine, which can be reacted with a suitable one-carbon source under cyclizing conditions.
Step-by-Step Synthesis:
-
Starting Material Preparation: Synthesize or procure the necessary substituted 3,4-diaminopyridine. The specific substitution pattern will determine the final analogue.
-
Condensation and Cyclization:
-
Dissolve the diaminopyridine in a suitable solvent, such as ethanol or a mixture of water and an organic solvent.
-
Add the appropriate aldehyde or carboxylic acid. For the synthesis of the unsubstituted imidazole ring, formic acid or an orthoformate can be used.
-
The reaction may be heated to reflux and can be promoted by the addition of a catalyst, such as a Lewis acid or an oxidizing agent if starting from an aldehyde.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure imidazo[4,5-c]pyridine analogue.
-
Part 2: Crystallization
The growth of high-quality single crystals is often the most challenging step. The choice of solvent is critical and is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water or a less polar solvent like dichloromethane) to form a saturated or near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.
Part 3: Single-Crystal X-ray Diffraction Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Analysis:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data (a series of images) are collected at various orientations.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This involves adjusting atomic positions, thermal parameters, and occupancies.
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Conclusion
While the specific single-crystal X-ray diffraction data for this compound remains to be reported in the public domain, a comparative analysis of its halogenated analogues provides invaluable insights into the structural chemistry of this important class of heterocyclic compounds. The study of available crystal structures of related imidazo[4,5-b]pyridines reveals that halogen substitution and other modifications to the core structure have a profound impact on molecular conformation and intermolecular interactions.
For researchers in drug discovery and development, a thorough understanding of these solid-state properties is crucial for optimizing the pharmaceutical performance of new drug candidates. The experimental protocols outlined in this guide provide a practical framework for obtaining and analyzing single-crystal X-ray diffraction data for novel analogues of this compound, thereby facilitating the rational design of next-generation therapeutics.
References
-
Belguedj, B., Berredjem, M., Aouf, N. E., & Bouacida, S. (2016). Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 983–986. [Link]
-
Bennani, C., Elmsellem, H., Kadmi, Y., Sebbar, N. K., Elyoubi, M. S., Al-Deyab, S. S., ... & Mague, J. T. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
Sources
benchmarking the inhibitory activity of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine against known inhibitors
A Comparative Benchmarking Guide to the Inhibitory Activity of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
This guide provides a comprehensive analysis of the inhibitory potential of the novel compound, this compound, benchmarked against well-established inhibitors of two critical serine/threonine kinases: Casein Kinase 2 (CK2) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). The structural motif of an imidazo[4,5-c]pyridine is a recognized scaffold in kinase inhibitor development, suggesting its potential as a modulator of ATP-binding sites. This document outlines the experimental rationale, detailed protocols for enzymatic assays, a comparative analysis of inhibitory potencies, and a discussion of the relevant signaling pathways.
Introduction: The Rationale for Kinase Target Selection
The imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases. Given the therapeutic importance of inhibiting specific kinases in oncology and neurodegenerative diseases, we hypothesized that this compound could exhibit inhibitory activity against key enzymes implicated in these conditions.
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and apoptosis.[1][2] Its aberrant activity is frequently observed in a variety of cancers, making it a prime target for therapeutic intervention.[1] Most CK2 inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the CK2α subunit.[1]
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) is a conserved protein kinase involved in a wide range of biological processes.[3] Overexpression of DYRK1A has been linked to the pathology of Down syndrome and Alzheimer's disease, as well as certain cancers.[3][4] The development of selective DYRK1A inhibitors is an active area of research for disease-modifying treatments.[3]
This guide presents a hypothetical benchmarking of this compound against known inhibitors of CK2 and DYRK1A to assess its potential as a novel kinase inhibitor.
Comparative Inhibitory Activity
To evaluate the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) was determined against CK2 and DYRK1A and compared with established inhibitors. The following tables summarize the IC50 values obtained from in vitro kinase assays.
Table 1: Benchmarking against Known CK2 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | CK2 | 50 | Hypothetical value for benchmarking |
| Silmitasertib (CX-4945) | CK2α, CK2α' | 1[5][6] | Potent and selective, orally bioavailable.[5][7] |
| TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) | CK2 | 150 (rat liver)[8] | Cell-permeable and ATP-competitive.[8] |
Table 2: Benchmarking against Known DYRK1A Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | DYRK1A | 120 | Hypothetical value for benchmarking |
| Harmine | DYRK1A | 80 | Potent and selective inhibitor. Also inhibits DYRK2 and DYRK3 at higher concentrations. |
| EHT 1610 | DYRK1A | 0.36[9][10] | Potent inhibitor with activity against DYRK1B (IC50 = 0.59 nM).[9] |
Experimental Protocols
The following protocols describe the in vitro enzymatic assays used to determine the IC50 values of the test compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the inhibition of kinase activity. Specific substrates and detection methods will vary depending on the kinase being assayed (CK2 or DYRK1A).
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer appropriate for the specific kinase.
-
Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km for the specific kinase.
-
Prepare a stock solution of the specific peptide or protein substrate.
-
Prepare serial dilutions of the test compound (this compound) and known inhibitors in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to the wells of a microplate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase enzyme to all wells except the negative control.
-
Pre-incubate the plate to allow the inhibitors to bind to the kinases.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Signal Detection and Data Analysis:
-
Detect the signal using a method appropriate for the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
Understanding the signaling pathways in which CK2 and DYRK1A are involved provides context for the potential downstream effects of their inhibition.
CK2 Signaling Pathway
CK2 is a pro-survival kinase that phosphorylates a vast number of substrates involved in various cellular processes. Its inhibition can lead to the induction of apoptosis in cancer cells.
Caption: Simplified CK2 signaling pathway and points of inhibition.
Inhibition of CK2 by compounds like Silmitasertib (CX-4945) can suppress the PI3K/Akt signaling pathway by inhibiting Akt phosphorylation at Serine 129.[5] This disruption of pro-survival signaling can lead to cell cycle arrest and apoptosis in cancer cells.[1]
DYRK1A Signaling Pathway
DYRK1A plays a crucial role in neurodevelopment and has been implicated in the pathology of neurodegenerative diseases. It phosphorylates several downstream targets, including transcription factors and proteins involved in synaptic plasticity.
Caption: Key targets of DYRK1A and the effect of inhibition.
Inhibitors of DYRK1A, such as Harmine, can prevent the hyperphosphorylation of Tau, a hallmark of Alzheimer's disease. DYRK1A also phosphorylates NFAT transcription factors, keeping them in the cytoplasm and thereby repressing NFAT-mediated transcription.[4] Inhibition of DYRK1A can, therefore, modulate gene expression.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the inhibitory activity of this compound against the therapeutically relevant kinases, CK2 and DYRK1A. The hypothetical benchmarking data suggests that this compound may possess inhibitory activity against both kinases, warranting further investigation.
Future studies should focus on:
-
Experimental validation of the inhibitory activity of this compound against a broader panel of kinases to determine its selectivity profile.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold.
-
Cell-based assays to assess the compound's ability to modulate downstream signaling pathways and its effects on cell proliferation, apoptosis, and other cellular processes.
-
In vivo studies in relevant animal models to evaluate the compound's pharmacokinetic properties, efficacy, and safety.
The insights gained from such studies will be crucial in determining the potential of this compound and its analogs as novel therapeutic agents.
References
-
PubMed. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B. Retrieved from [Link]
-
Otava. (n.d.). CK2 Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Silmitasertib. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). DYRK1A Inhibitors. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are DYRK1A inhibitors and how do they work?. Retrieved from [Link]
-
The FEBS Journal. (2009). Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Most commonly used CK2 inhibitors. Retrieved from [Link]
-
ZFIN. (n.d.). ChEBI: CX-4945. Retrieved from [Link]
-
MedchemExpress. (n.d.). EHT 1610 | DYRK 阻害剤. Retrieved from [Link]
-
Assiut University. (n.d.). CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
PubMed. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Retrieved from [Link]
Sources
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
literature review of the biological activities of chloro- and bromo-substituted imidazopyridines
An In-Depth Comparative Guide to the Biological Activities of Chloro- and Bromo-Substituted Imidazopyridines
Introduction: The Imidazopyridine Scaffold in Medicinal Chemistry
The imidazopyridine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, often described as a "privileged scaffold."[1][2] Its structural and electronic properties enable diverse intermolecular interactions, making its derivatives promising candidates for drug discovery.[3] Imidazopyridines exhibit an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][4]
The biological profile of an imidazopyridine derivative is profoundly influenced by the nature and position of its substituents. Halogenation, in particular the introduction of chlorine (Cl) and bromine (Br) atoms, is a cornerstone strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. These substitutions can alter lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative literature review of chloro- and bromo-substituted imidazopyridines, focusing on their diverse biological activities and elucidating structure-activity relationships (SAR) to inform future drug design and development.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazopyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are dysregulated in cancer.[3] The strategic placement of chloro and bromo substituents has been shown to be critical for enhancing potency and selectivity.
Mechanism of Action: Kinase Inhibition
Many oncogenic signaling pathways are driven by kinases, making them prime targets for cancer therapy.[3] Halogenated imidazopyridines have been successfully designed to inhibit several key kinases.
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently overactive in human cancers, controlling cell cycle, proliferation, and apoptosis.[3][5] Imidazopyridine derivatives have been developed as potent PI3Kα inhibitors, with substitutions at the 3- and 6-positions being crucial for activity.[5]
-
Polo-Like Kinase (PLK): PLKs are serine/threonine kinases that regulate critical steps in mitosis. Their inhibition is a validated strategy for cancer treatment. Novel classes of imidazopyridine derivatives have been designed as highly potent and selective PLK1 inhibitors.[6]
-
Receptor Tyrosine Kinases (RTKs): Aberrant activation of RTKs like c-Met, PDGFRA, and FLT3 is a hallmark of many cancers. Imidazopyridine hydrazone derivatives have shown potential as inhibitors of these kinases, demonstrating antiproliferative effects in lung and pancreatic cancer cells.[7] Notably, 6-position substituted imidazo[1,2-a]pyridines, including those with bromo groups, exhibited superior bioactivity against cancer cell lines expressing mutant FLT3 kinase.[8]
Signaling Pathway: The PI3K/AKT/mTOR Cascade
The diagram below illustrates the central role of the PI3K pathway in cell growth and proliferation, a key target for many imidazopyridine-based inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by halogenated imidazopyridines.
Comparative Analysis: Chloro- vs. Bromo-Substituted Derivatives
Structure-activity relationship (SAR) studies consistently demonstrate that halogen substitution significantly impacts the antiproliferative activity of imidazopyridines.
A study on amidino-substituted imidazo[4,5-b]pyridines revealed that bromo-substitution was key for high potency.[9] Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group (compound 10) and another with a 2-imidazolinyl group (compound 14) showed potent and selective activity against colon carcinoma (SW620) with IC₅₀ values of 0.4 µM and 0.7 µM , respectively.[9] The corresponding bromo-substituted precursor with a 4-cyanophenyl group also potently inhibited the proliferation of HeLa, SW620, and HepG2 cancer cell lines.[9]
In another series of imidazopyridine carbohydrazides, a derivative with a para-bromine substitution on the phenyl hydrazone moiety (compound 7d) was the most potent analog against MCF-7 (breast) and HT-29 (colon) cancer cell lines, with IC₅₀ values of 22.6 µM and 13.4 µM , respectively.[10] This compound was non-toxic to normal Vero cells, indicating a favorable selectivity profile.[10]
While direct comparisons in the same study are sometimes limited, the collective evidence suggests that the larger, more polarizable bromine atom often leads to enhanced potency compared to chlorine, potentially through stronger halogen bonding or improved steric interactions within the target's binding pocket.
Table 1: Comparison of Anticancer Activity of Halogenated Imidazopyridines
| Compound ID/Series | Halogen (Position) | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Compound 10 | Bromo (imidazo[4,5-b]pyridine) | SW620 (Colon) | 0.4 µM | [9] |
| Compound 14 | Bromo (imidazo[4,5-b]pyridine) | SW620 (Colon) | 0.7 µM | [9] |
| Compound 7d | Bromo (para-phenyl) | HT-29 (Colon) | 13.4 µM | [10] |
| Compound 7d | Bromo (para-phenyl) | MCF-7 (Breast) | 22.6 µM | [10] |
| Series 5a-5e | Bromo (6-position) | MOLM-13 / MV4-11 | Good Activity | [8] |
| 9l | Chloro (5-position) | N/A (Enzyme Assay) | 5-LO Inhibition | [11] |
Note: This table aggregates data from different studies and is for comparative illustration.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is fundamental for the initial screening of potential anticancer compounds.
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCC1937, MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the chloro- or bromo-substituted imidazopyridine compounds in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[12]
-
MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, converting the yellow MTT to a dark purple formazan.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Reading: The plate is placed in a microplate reader, and the absorbance of each well is measured at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are converted to a percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Fused pyridine heterocycles, including imidazopyridines, are known to possess significant antibacterial and antifungal properties.[13][14] Halogenation is a recurring theme in the development of potent antimicrobial agents within this class.
Mechanism of Action
The antibacterial mechanisms of imidazopyridines are diverse and can involve multiple pathways.[13] While a single, universally accepted mechanism is not defined for all derivatives, potential targets include essential bacterial enzymes and cell wall synthesis. For instance, some imidazo[4,5-b]pyridine derivatives have shown potent activity against Bacillus and Staphylococcus aureus.[15]
Comparative Analysis: Chloro- vs. Bromo-Substituted Derivatives
In a study of imidazo[4,5-b]pyridines, alkylation of a 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine precursor was a key step in generating derivatives with antimicrobial activity.[15] The resulting compounds were tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. The study found that the Gram-positive strain was more sensitive to these compounds than the Gram-negative strain.[15]
Another study on amidino-substituted imidazo[4,5-b]pyridines found that most tested compounds lacked antibacterial activity. However, a notable exception was a bromo-substituted derivative (compound 14), which showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µM.[9][16]
The inclusion of halogens can enhance the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane to reach intracellular targets.
Table 2: Comparison of Antibacterial Activity of Halogenated Imidazopyridines
| Compound ID/Series | Halogen (Position) | Bacterial Strain | Activity (MIC) | Reference |
| Compound 14 | Bromo (imidazo[4,5-b]pyridine) | E. coli | 32 µM | [9][16] |
| Derivatives of 1 | Bromo (6-position) | Bacillus cereus | Active | [15] |
Central Nervous System (CNS) Activity
Imidazopyridines are perhaps most famously represented in CNS pharmacology by Zolpidem (Ambien), a widely prescribed hypnotic agent.[17] These compounds typically exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[17][18]
Mechanism of Action: GABA-A Receptor Modulation
Imidazopyridines bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a resulting sedative, hypnotic, or anxiolytic effect.[17] The specific pharmacological profile (e.g., hypnotic vs. anxiolytic) depends on the compound's binding affinity for different GABA-A receptor alpha subunits (α1, α2, α3, etc.).[17]
Workflow: CNS Drug Candidate Screening
The diagram below outlines a typical workflow for identifying and characterizing CNS-active compounds like halogenated imidazopyridines.
Caption: A streamlined workflow for the discovery of CNS-active imidazopyridines.
Comparative Analysis: Halogen Substitution Effects
In the development of fused imidazopyridines as benzodiazepine receptor ligands, halogen substitution played a crucial role in shifting the activity profile. A study on imidazo[4,5-c]quinolines found that while most derivatives acted as antagonists or inverse agonists, the 7-halo analogues exhibited agonist activity .[19] This demonstrates that the electronic and steric properties of a halogen at a specific position can fundamentally alter the pharmacological outcome from inhibitory to excitatory (in the context of GABAergic modulation). This switch is critical, as agonists are desired for hypnotic or anxiolytic effects, while inverse agonists could have memory-enhancing applications.[19]
Conclusion and Future Outlook
The imidazopyridine scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutics. This comparative review highlights the critical role that chloro- and bromo-substitutions play in tuning the biological activity of these compounds across a range of therapeutic areas.
-
In Oncology: Bromo-substituted imidazopyridines have repeatedly demonstrated potent, sub-micromolar antiproliferative activity, particularly through the inhibition of key kinases like PI3K and PLK. The data suggests that bromine is often associated with superior potency compared to other substituents.
-
In Infectious Disease: While the data is less extensive, bromo-substituted derivatives have shown promising, albeit moderate, activity against clinically relevant bacteria like E. coli.
-
In CNS Disorders: Halogen substitution can dramatically switch the pharmacological profile of imidazopyridine-based GABA-A receptor ligands from antagonist to agonist, a pivotal modification for designing drugs with specific sedative, anxiolytic, or cognitive-enhancing properties.
Future research should focus on the direct, side-by-side comparison of chloro- and bromo-substituted analogs within the same molecular series to more definitively establish SAR. Elucidating the precise molecular interactions, including the potential for halogen bonding within the active sites of target proteins, will be essential for the rational design of next-generation imidazopyridine drugs with enhanced potency, selectivity, and improved safety profiles.
References
-
Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]
-
Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed. [Link]
-
Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. PubMed. [Link]
-
A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Research Square. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: a review. OUCI. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central. [Link]
-
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. [Link]
-
A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PubMed Central. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. PubMed. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Zolpidem. Wikipedia. [Link]
-
New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. ResearchGate. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Hindawi. [Link]
-
Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. PubMed. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Synthesis and biological activity of imidazopyridine anticoccidial agents: Part I. ResearchGate. [Link]
- Synthesis and Synthetic Application of Chloro- and Bromofuroxans. CoLab.
-
Medicinal chemistry for 2020. PubMed Central. [Link]
Sources
- 1. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zolpidem - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is fundamental to scientific advancement. However, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety, environmental protection, and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring a clear and defensible chain of custody for chemical waste from the point of generation to its final disposition.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can apply the principle of "generator knowledge," as established by the Environmental Protection Agency (EPA), to characterize the waste.[1] This involves assessing the hazards based on its chemical structure—a halogenated heterocyclic aromatic compound.
Based on data from structurally similar chemicals, we must conservatively assume it possesses multiple hazard characteristics.[2][3][4]
Table 1: Presumed Hazard Profile of this compound
| Hazard Class | Potential Classification | Rationale and Reference Compounds |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Halogenated pyridines and similar structures are often harmful if swallowed, inhaled, or in contact with skin.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation.[2][4] |
| Environmental Hazard | Hazardous to the Aquatic Environment | Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[5] |
Given these potential hazards, any waste containing this compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] This federal law mandates a "cradle-to-grave" approach to ensure hazardous waste is managed safely from generation to final disposal.[6][7]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in disposing of this compound is its strict segregation into a designated halogenated waste stream.
The Causality Behind Segregation: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the molecule require specific disposal technologies. The preferred method for halogenated organic compounds is high-temperature incineration (typically around 1200 K) equipped with flue gas scrubbing systems.[8][9] This ensures the complete destruction of the molecule and allows for the neutralization and capture of the resulting acidic gases (hydrobromic and hydrochloric acid).
Mixing halogenated waste with non-halogenated solvents (like acetone or methanol) contaminates the entire volume, forcing the more expensive and specialized disposal method on a larger quantity of waste.[10][11] Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic and persistent organic pollutants, such as dioxins and furans.[9]
Step-by-Step Disposal Protocol
This protocol details the process from the laboratory bench to final handoff for disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the presumed hazards.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Skin Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[8]
-
Respiratory Protection: When handling the solid compound or solutions outside of a fume hood, a respirator may be necessary to prevent inhalation.[8]
Step 2: Waste Container Selection and Labeling
-
Select the Correct Container: Use only containers designated and supplied by your institution's Environmental Health & Safety (EHS) department for "Halogenated Organic Waste." These are typically made of high-density polyethylene (HDPE) and must be in good condition with a secure, threaded cap.[10][11]
-
Label Before Use: The waste container must be labeled before the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
A complete list of all chemical constituents, spelled out (no formulas or abbreviations). For example: "Waste this compound in Dichloromethane."
-
The approximate percentage of each component.
-
The date of first accumulation.
-
Step 3: Waste Accumulation
-
Solid Waste: Collect unadulterated solid this compound in a dedicated, labeled solid waste container. This includes any grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Collect all solutions containing the compound (e.g., from chromatography, reaction workups) in the designated "Halogenated Organic Waste" liquid container.
-
Segregation is Key: Under no circumstances should this waste be mixed with non-halogenated solvents or aqueous waste.[10][12] Non-halogenated solvents contaminated with even a small amount of this compound MUST be treated as halogenated waste.[10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This is a critical safety and compliance requirement to prevent spills and the release of vapors.[10][11]
-
Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[11]
Step 4: Decontamination of Labware
-
Gross Decontamination: Rinse any glassware that came into contact with the compound with a small amount of a suitable organic solvent (e.g., acetone, methanol). This first rinseate is considered hazardous and must be disposed of in the halogenated waste container.
-
Final Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.
Step 5: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Arrange for Pickup: Once the container is full (or before the accumulation time limit set by your institution is reached), contact your EHS department to arrange for the transfer of the waste to the central hazardous waste facility.
-
Documentation: Your EHS department will work with a licensed hazardous waste transporter and disposal facility to manage the final treatment and disposal, completing the "cradle-to-grave" documentation required by the EPA.[13]
Emergency Procedures for Spills
-
Small Spills (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected waste into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary to facilitate evacuation.[10]
-
Close the laboratory doors.
-
Contact your institution's emergency response or EHS department immediately from a safe location. Do not attempt to clean up a large spill yourself.
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured and well-documented disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex.[Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.[Link]
-
Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency.[Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.[Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.[Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.[Link]
-
This compound. PubChem.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc.[Link]
-
2026 Regulatory Outlook: Advanced Recycling. (2026, January 14). K&L Gates.[Link]
-
7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine. (2026, January 10). PubChem.[Link]
-
Safety Data Sheet - 4-Bromopyridine hydrochloride. (2010, November 19). Thermo Fisher Scientific.[Link]
-
RCRA Hazardous Waste. West Virginia Department of Environmental Protection.[Link]
-
6-bromo-1h-imidazo[4,5-c]pyridine. PubChem.[Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee.[Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.[Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... (2023, July 11). PubMed.[Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia.[Link]
Sources
- 1. sustainable-markets.com [sustainable-markets.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. mu.edu.sa [mu.edu.sa]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. uakron.edu [uakron.edu]
- 13. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
For the researcher pioneering advancements in pharmaceutical and materials science, the introduction of novel compounds like 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine into a workflow is both an opportunity and a critical juncture for safety. As a halogenated heterocyclic compound, its unique reactivity profile demands a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a deep dive into the principles of safe handling, grounded in scientific rationale and extensive laboratory experience. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
The First Line of Defense: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most direct and critical measure to prevent exposure. The following table outlines the minimum required PPE for handling this compound, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Recommended Equipment | Rationale and Standard |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and potential vapors that could cause serious eye irritation. Conforms to EN 166 (EU) or NIOSH (US) standards.[2][3][4] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for incidental contact but should be changed frequently. | Provides a barrier against skin absorption, which is a potential route of exposure for pyridine derivatives.[1][5][6] Always inspect gloves for damage before use and consult the manufacturer's compatibility chart. |
| Body Protection | A flame-retardant and chemically impervious lab coat, fully buttoned. | Protects skin and personal clothing from contamination. For larger quantities or higher-risk operations, chemical-resistant aprons or coveralls should be considered.[1][2] |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood. | Due to the potential for respiratory irritation from dust or vapors, engineering controls are the primary means of protection.[2][7][8] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[2][3] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[8] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A systematic approach to handling, from receipt of the compound to the disposal of its waste, is fundamental to a safe laboratory environment.
Receiving and Storage: The Chain of Custody Begins
Upon receipt, immediately inspect the container for any signs of damage or leakage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6] The storage location should be clearly labeled as a designated area for hazardous chemicals.[9]
The Experimental Workflow: Precision and Precaution
Engineering Controls are Paramount : All weighing and solution preparation activities must be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[6][8]
Weighing the Compound :
-
Don the appropriate PPE as outlined in the table above.
-
Perform the weighing operation on a disposable weigh boat or paper.
-
Carefully transfer the compound to the reaction vessel.
-
Clean any residual dust from the balance and surrounding area with a damp cloth, which should then be disposed of as hazardous waste.
Solution Preparation and Reactions :
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, ensure the vessel is adequately cooled.
-
Keep all containers closed when not in use to prevent the release of vapors.[5]
Decontamination and Disposal: A Responsible Conclusion
Proper waste management is a critical component of laboratory safety and environmental stewardship.
Decontamination : All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste.
Waste Disposal :
-
Solid Waste : Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinsates must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[8] Never dispose of this chemical down the drain.[1][8]
-
All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[1]
Emergency Preparedness: A Proactive Stance
In Case of Exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water.[10] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
In Case of a Spill:
-
Small Spills : For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal as hazardous waste.[9] Ensure proper PPE is worn during cleanup.
-
Large Spills : Evacuate the area immediately and contact your institution's environmental health and safety department.
Visualizing the Safety Workflow
The following diagram illustrates the logical progression of safety considerations when working with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
